(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPNTIJLIFVLF-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747620 | |
| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331643-32-3 | |
| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tamoxifen Azide Probes
Introduction: Tamoxifen and the Quest for Deeper Mechanistic Insights
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades.[1][2][3][4][5] Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), thereby antagonizing estrogen-driven tumor growth.[4][5][6][7] Tamoxifen itself is a prodrug that is metabolized into more active forms, such as 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[1][6][8]
While its interaction with the ER is well-established, the full spectrum of tamoxifen's biological effects and protein interactions remains an area of active investigation.[1][9] To unravel these complexities and identify novel binding partners—both "on-target" and "off-target"—researchers have developed sophisticated chemical probes based on the tamoxifen scaffold.[10][11][12] These probes are indispensable tools in chemical biology and drug development, enabling the direct identification and validation of molecular targets in their native cellular environment.
This guide focuses specifically on tamoxifen azide probes , versatile tools that leverage the unique chemical properties of the azide moiety (–N₃). Depending on their design, these probes can operate through two primary mechanisms: Photoaffinity Labeling (PAL) and Bioorthogonal Click Chemistry . We will explore the core principles, experimental workflows, and technical considerations for each of these powerful approaches.
PART 1: The Dual Nature of the Azide Group in Tamoxifen Probes
The azide group is a compact and highly energetic functional group that can be incorporated into the tamoxifen structure with minimal steric hindrance, thus preserving its binding affinity for target proteins. Its utility in chemical probes stems from its ability to perform two distinct functions, each forming the basis of a powerful target identification strategy.
Mechanism I: The Azide as a Photoreactive Group for Covalent Capture (Photoaffinity Labeling)
In this modality, an aryl azide is incorporated into the tamoxifen analog. Upon exposure to ultraviolet (UV) light, the aryl azide is converted into a highly reactive nitrene intermediate.[13] This nitrene can then form a covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the probe on its binding protein.[13] This technique, known as Photoaffinity Labeling (PAL), is a robust method for identifying direct protein-ligand interactions.[9][13][14]
Causality Behind Experimental Choices in PAL
-
Why Aryl Azides? Aryl azides are preferred over alkyl azides because they are more stable in the dark and can be activated by UV light at wavelengths (typically >300 nm) that are less damaging to biological systems.[15] Tetrafluorinated aryl azides have also been shown to be highly efficient photoreactive groups.[15]
-
The Need for Covalent Linkage: Non-covalent interactions are often transient and may not survive the stringent purification steps required for protein identification (e.g., electrophoresis, mass spectrometry). Covalent crosslinking permanently links the probe to its target, enabling its isolation and subsequent identification.[13]
-
Competition Experiments for Specificity: A critical control in any PAL experiment is to perform the labeling in the presence of an excess of the unlabeled parent drug (tamoxifen). A significant reduction in the labeling of a specific protein in the presence of the competitor confirms that the probe is binding to the same site as the drug, thus validating the interaction.[9]
Visualizing the Photoaffinity Labeling Workflow
Caption: Workflow for target identification using a tamoxifen-aryl azide photoaffinity probe.
Mechanism II: The Azide as a Bioorthogonal Handle for Click Chemistry
A second, and increasingly popular, application of the azide group is as a "handle" for bioorthogonal chemistry. In this context, the azide does not react directly with the target protein. Instead, it serves as a latent reporter attachment point. After the tamoxifen-azide probe has bound to its target(s), a reporter molecule containing a terminal alkyne group is introduced. The azide and alkyne then undergo a highly specific and efficient cycloaddition reaction, a process known as "click chemistry".[16][17][18]
This two-step approach decouples the binding event from the detection event, offering significant flexibility. The most common click reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16][18]
Causality Behind Experimental Choices in Click Chemistry
-
Why a Two-Step Approach? Bulky reporter groups (like fluorophores or biotin) can sterically hinder the probe from binding to its target protein. By using a small, unobtrusive azide handle for the initial binding, the probe's pharmacology is minimally perturbed. The bulky reporter is then attached in a second step.
-
Bioorthogonality is Key: The azide and alkyne groups are "bioorthogonal," meaning they do not react with any native functional groups found in cells or lysates.[16] This ensures that the reporter is attached exclusively to the probe, providing a very high signal-to-noise ratio.
-
Flexibility in Detection: The same tamoxifen-azide probe can be used for multiple downstream applications simply by choosing a different alkyne-reporter. For example, an alkyne-fluorophore can be used for in-gel fluorescence scanning or microscopy, while an alkyne-biotin can be used for affinity purification and enrichment of the target protein prior to mass spectrometry.[14]
Visualizing the Click Chemistry Workflow
Caption: Workflow for target identification using a tamoxifen-azide probe via click chemistry.
PART 2: Experimental Protocols and Data Interpretation
Protocol 1: Photoaffinity Labeling (PAL) in Cell Lysate
This protocol provides a generalized workflow for identifying tamoxifen-binding proteins in a cell lysate using a tamoxifen-aryl azide probe.
Self-Validating System: The protocol integrates a crucial competition control at Step 3. The absence or significant reduction of a labeled band in the "+ Tamoxifen" lane compared to the "- Tamoxifen" lane is the primary validation of a specific interaction.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., MCF-7 breast cancer cells) and wash with ice-cold PBS.[19]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19][20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard assay (e.g., Bradford).[19]
-
-
Probe Incubation:
-
Prepare two sets of tubes. To the "Competition" set, add a 100-fold molar excess of free tamoxifen.
-
Add the tamoxifen-aryl azide probe to all tubes to a final concentration of 1-10 µM.
-
Add 50-100 µg of cell lysate protein to each tube.
-
Incubate for 30-60 minutes at 4°C in the dark to allow for equilibrium binding.
-
-
UV Crosslinking:
-
Place the tubes on ice and irradiate with a UV lamp (e.g., 365 nm) for 15-30 minutes.[13] The optimal time and distance from the lamp should be empirically determined.
-
-
SDS-PAGE and Visualization:
-
Add SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Resolve the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins. If the probe is radiolabeled, use autoradiography. If the probe contains a reporter tag (e.g., a fluorophore), use an appropriate gel scanner.
-
-
Target Identification:
-
Excise the protein band(s) that show specific labeling (i.e., are diminished in the competition lane).
-
Submit the gel bands for in-gel digestion followed by protein identification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Protocol 2: Click Chemistry-Based Target Identification in Cell Lysate
This protocol outlines the use of a tamoxifen-azide probe coupled with an alkyne-biotin reporter for the enrichment and identification of target proteins.
Self-Validating System: This workflow also relies on a competition control. Furthermore, the high specificity of the click reaction and the high affinity of the biotin-streptavidin interaction provide a robust system for isolating only the specifically labeled proteins, minimizing background.
Methodology:
-
Probe Incubation and Lysis:
-
Treat live cells or cell lysate with the tamoxifen-azide probe (1-10 µM) for a specified duration.
-
Include a control sample pre-incubated with an excess of free tamoxifen.
-
Wash cells to remove unbound probe and prepare a cell lysate as described in the PAL protocol.
-
-
Click Reaction:
-
To 100 µg of protein lysate, add the following components of a click chemistry reaction cocktail[21]:
-
Alkyne-biotin reporter (final concentration 20-50 µM).
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM).
-
A copper ligand such as THPTA (final concentration 1 mM).
-
A reducing agent, such as sodium ascorbate (freshly prepared, final concentration 5 mM), to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.[21]
-
-
Affinity Purification:
-
Add streptavidin-coated agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a total protein stain (e.g., Coomassie or silver stain).
-
Excise the entire lane (or specific bands that appear only in the no-competitor sample) for analysis by LC-MS/MS.
-
Data Presentation: Interpreting Mass Spectrometry Results
Following LC-MS/MS analysis, a list of identified proteins will be generated. The key to identifying high-confidence targets is to compare the results from the probe-treated sample with the competition control.
| Metric | Probe-Treated Sample | Competition Control Sample | Interpretation |
| Spectral Counts | High | Low or Zero | High-confidence target. The binding is specific and displaced by the parent drug. |
| Protein Score | High | Low or Zero | Indicates a strong identification signal for the protein only in the absence of the competitor. |
| Unique Peptides | High Number | Low or Zero | Corroborates the specificity of the interaction. |
| Spectral Counts | High | High | Non-specific binder. This protein interacts with the beads or is highly abundant. |
Table 1: Example criteria for identifying specific protein targets from quantitative mass spectrometry data.
Conclusion
Tamoxifen azide probes are powerful and versatile tools for elucidating the complex biology of this important therapeutic agent. By acting as either a photoreactive crosslinker or a bioorthogonal handle, the azide functionality enables researchers to covalently capture and identify direct binding partners of tamoxifen in a native biological context. The choice between a photoaffinity labeling or a click chemistry approach will depend on the specific experimental goals, but both methods, when performed with the appropriate controls, provide a self-validating system for discovering novel drug-protein interactions. The insights gained from these studies are invaluable for understanding both the therapeutic effects and potential side effects of tamoxifen, ultimately paving the way for the development of more effective and safer medicines.
References
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Mésange, F., et al. (2002). Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. Bioconjugate Chemistry, 13(4), 766-772. [Link]
-
Dalenc, F., et al. (1994). Tamoxifen aziridine, a novel affinity probe for P-glycoprotein in multidrug resistant cells. Biochemical Pharmacology, 48(2), 269-276. [Link]
-
Nunez, M., et al. (1998). Tamoxifen aziridine binding to cytosolic proteins from human breast specimens is negatively associated with estrogen receptors, progesterone receptors, pS2, and cathepsin-D. Breast Cancer Research and Treatment, 50(2), 155-166. [Link]
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Pinney, K.G., et al. (1990). Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions. Journal of Biological Chemistry, 265(17), 10054-10059. [Link]
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Jordan, V.C. (2006). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 8(Suppl 2), S3. [Link]
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Shagufta, & Ahmad, I. (2018). An update on the therapeutic potential of tamoxifen derivatives. European Journal of Medicinal Chemistry, 143, 515-531. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2733526, Tamoxifen. [Link]
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Asad, A., et al. (2020). Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. Australian Journal of Chemistry, 73(10), 903-910. [Link]
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Smith, A. M., & Browne, E. R. (2014). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 6(2), 177-194. [Link]
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Fuller, R. A., et al. (2016). A new selective fluorescent probe based on tamoxifen. Bioorganic & Medicinal Chemistry Letters, 26(20), 5026-5029. [Link]
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Kant, D., Tandon, N., & Tandon, R. (2021). Synthesis of tamoxifen derivatives and their biological activities. Plant Archives, 21(Supplement 1), 2290-2300. [Link]
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Asad, A., et al. (2020). Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. University of Tasmania. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-231. [Link]
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Shimizu, M., et al. (2007). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Chemical & Pharmaceutical Bulletin, 55(12), 1737-1743. [Link]
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Kasiotis, K. M., & Haroutounian, S. A. (2012). Tamoxifen: A Synthetic Overview. Current Organic Chemistry, 16(3), 356-373. [Link]
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Mésange, F., et al. (2002). Identification of Two Tamoxifen Target Proteins by Photolabeling with 4-(2-Morpholinoethoxy)benzophenone. Bioconjugate Chemistry, 13(4), 766-772. [Link]
-
West, G. M., et al. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 16(11), 4073-4085. [Link]
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Wegner, A., et al. (2013). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3291-3295. [Link]
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Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. [Link]
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Domainex. Photoaffinity Labelling. [Link]
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G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)? [Link]
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Hengel, S. R., et al. (2012). Data-independent proteomic screen identifies novel tamoxifen agonist that mediates drug resistance. Journal of Proteome Research, 11(10), 4735-4744. [Link]
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Adhikari, J., & Fitzgerald, M. C. (2015). Click Chemistry in Proteomic Investigations. Proteomes, 3(4), 433-451. [Link]
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Thomas, P. (2021). Tamoxifen Mechanism. News-Medical.Net. [Link]
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Yu, F. L. (2001). The mechanism of tamoxifen in breast cancer prevention. Breast Cancer Research, 3(5), 307. [Link]
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Dr Matt & Dr Mike. (2018). Tamoxifen - Mechanism of Action. YouTube. [Link]
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PRIDE, EMBL-EBI. (2019). PXD006732: Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells. [Link]
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Wang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5344. [Link]
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Sathekge, M., et al. (2019). Tc-99m-tamoxifen: A novel diagnostic imaging agent for estrogen receptor-expressing breast cancer patients. Indian Journal of Nuclear Medicine, 34(1), 10-16. [Link]
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De Marchi, T., et al. (2015). 4-protein signature predicting tamoxifen treatment outcome in recurrent breast cancer. Molecular Oncology, 9(7), 1438-1449. [Link]
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Asad, A., et al. (2020). Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. Australian Journal of Chemistry. [Link]
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Hegedűs, L., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(20), 12282. [Link]
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Gholivand, M. B., & Torkashvand, M. (2018). The effect of tamoxifen on the electrochemical behavior of Bi+3/Bi on the glassy carbon electrode and its determination via differential pulse anodic stripping voltammetry. Journal of the Brazilian Chemical Society, 29(11), 2358-2367. [Link]
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protocols.io. (2024). Cell Lysate Preparation & Immunoblotting Protocols. [Link]
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Gendron, C., et al. (2015). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. Journal of Visualized Experiments, (95), e52323. [Link]
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Technical Monograph: (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide
Executive Summary
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is a specialized chemical biology tool derived from the scaffold of Norendoxifen (the N,N-didesmethyl metabolite of Tamoxifen). Unlike the therapeutic parent drug, which relies on a dimethylamino terminus for high-affinity electrostatic interaction with the Estrogen Receptor (ER) aspartate residue (Asp351), this derivative replaces the amine functionality with an azide (-N₃) moiety .
This modification renders the molecule bioorthogonal , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry) for downstream applications such as fluorescence imaging, receptor pulldown assays, and target validation. Researchers must note that this compound is supplied as an E/Z mixture , requiring careful chromatographic separation or equilibrium management, as the Z-isomer typically retains higher biological potency.
Chemical Architecture & Stereochemistry
Structural Identity
The molecule retains the triphenylethylene backbone essential for ER ligand binding. The critical modification is located on the side chain of the phenolic ring.
-
IUPAC Name: 4-[1-[4-(2-Azidoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol[1][2]
-
Chemical Formula:
-
Molecular Weight: ~385.46 g/mol
-
Key Functional Groups:
-
Phenolic Hydroxyl (4-OH): Critical for hydrogen bonding within the ER ligand-binding domain (LBD), mimicking Estradiol's A-ring.
-
Azide (2'-N₃): The bioorthogonal handle for conjugation.
-
Stilbene Double Bond: The source of E/Z isomerism.
-
The E/Z Isomerization Challenge
Tamoxifen derivatives are prone to photo-isomerization.
-
Z-Isomer (Zusammen): The phenyl rings are cis to each other (trans-stilbene geometry relative to the side chains). In Tamoxifen analogs, the Z-isomer is the potent anti-estrogen .
-
E-Isomer (Entgegen): Often exhibits weak agonist activity or reduced affinity.
Critical Handling Note: In solution, 4-hydroxy tamoxifen derivatives equilibrate to a ~1:1 mixtures upon exposure to light. All handling should be performed under low-light or amber-light conditions to preserve isomeric purity if separated.
Visualization: Structural Logic & Isomerism
Figure 1: Structural relationship between the core scaffold, stereoisomers, and the azide functional handle.
Synthesis & Purification Strategy
The synthesis of the 2'-Azide derivative generally follows a convergent route, modifying the side chain before or after the McMurry coupling construction of the stilbene core.
Retrosynthetic Pathway
-
Precursor: 4,4'-Dihydroxybenzophenone.
-
Side Chain Installation: Mono-alkylation of the bis-phenol with 1-bromo-2-chloroethane (or directly with 2-azidoethyl 4-methylbenzenesulfonate, though handling organic azides early is risky).
-
McMurry Coupling: Reaction with propiophenone using TiCl₄/Zn to form the triphenylethylene alkene.
-
Azidation: If a halide linker was used (e.g., -Cl or -Br), nucleophilic substitution with Sodium Azide (
) in DMF yields the final product.
Isomer Separation Protocol (HPLC)
Because the product is an E/Z mix, preparative HPLC is required for isolation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Acetate for pH stability) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 20 minutes |
| Detection | UV at 254 nm (Stilbene absorption) |
| Retention | Z-isomer typically elutes after the E-isomer due to lipophilicity differences in this scaffold.[3] |
Functional Application: "Click" Profiling
The primary utility of this probe is to map Estrogen Receptor distribution or identify off-target binding partners in complex proteomes without the interference of a bulky fluorophore during the binding event.
Workflow: Two-Step Labeling
-
Incubation: Treat cells/lysate with the Azide probe. The small size of the azide allows the molecule to permeate cells and bind ER with kinetics similar to the parent drug.
-
Conjugation: Perform CuAAC with an Alkyne-Fluorophore (e.g., TAMRA-Alkyne) or Alkyne-Biotin.
Experimental Protocol: In Situ Click Labeling
Validating Source: This protocol is adapted from standard ABPP (Activity-Based Protein Profiling) methodologies (Cravatt et al.).
Reagents:
-
Probe: this compound (10 mM DMSO stock).
-
Reporter: Rhodamine-Alkyne (1 mM stock).
-
Catalyst:
(50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
Step-by-Step:
-
Cell Treatment: Grow MCF-7 (ER+) cells to 80% confluence. Treat with 1 µM Probe for 1 hour at 37°C. Include a control well with 10 µM unlabeled 4-Hydroxytamoxifen (competitor) to prove specificity.
-
Lysis: Wash cells 3x with PBS. Lyse in PBS + 0.1% NP-40 + Protease Inhibitors.
-
Click Reaction: To 100 µL lysate (1 mg/mL protein), add reagents in this specific order:
-
1 µL Rhodamine-Alkyne (Final: 10 µM)
-
1 µL TBTA (Final: 100 µM)
-
2 µL
(Final: 1 mM) -
2 µL TCEP (Final: 1 mM) - Add last to initiate.
-
-
Incubation: Vortex and incubate at Room Temp for 1 hour in the dark.
-
Precipitation: Add 400 µL cold Methanol, 100 µL Chloroform, 300 µL
. Vortex and spin at 14,000g for 5 min (Methanol-Chloroform precipitation removes free dye). -
Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer. Run gel and scan for fluorescence.
Visualization: Click Chemistry Workflow
Figure 2: Sequential workflow for utilizing the azide probe in proteomic profiling.
Technical Specifications & Safety
Physicochemical Properties Table
| Property | Value / Description |
| CAS Number | 1217237-98-3 (Generic for metabolite) / Specific Azide Analog varies |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Insoluble in water.[] |
| Stability | Azide group is stable at physiological pH. Light sensitive (E/Z isomerization). |
| Storage | -20°C, desiccated, protected from light. |
Critical Safety: Azide Handling
While organic azides with a C/N ratio > 3 (like this molecule) are generally non-explosive, they should not be concentrated to dryness in the presence of transition metals or strong acids.
-
Disposal: Do not pour azide solutions down the drain if metal piping is present (risk of heavy metal azide formation). Quench with excess alkyne or specific chemical waste streams.
References
-
Katzenellenbogen, J. A., et al. Photosensitivity of Tamoxifen and 4-Hydroxytamoxifen. Journal of Organic Chemistry. [Link]
-
Cravatt, B. F., et al. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]
-
PubChem. (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen Compound Summary. [Link][1]
Sources
A Technical Guide to Tamoxifen-Based Activity-Based Protein Profiling: Unveiling Off-Target Landscapes
I have gathered more specific information regarding tamoxifen-based ABPP. I found a paper describing a tritiated benzophenone-based photoaffinity probe, 4-(2-morpholinoethoxy)benzophenone (MBoPE), and some of the protein targets it identified: microsomal epoxide hydrolase, carboxylesterase (ES10), and liver fatty acid binding protein (L-FABP). This provides concrete examples of a probe and its targets. I also found information on the synthesis of 4-hydroxytamoxifen derivatives with fluorescent tags, which can be adapted for ABPP. The search also yielded general protocols for photoaffinity labeling, including the use of UV irradiation and subsequent analysis by mass spectrometry. Furthermore, I have found information on the off-target effects of tamoxifen and its influence on signaling pathways, such as the PI3K-NRF2 pathway and sphingolipid metabolism, which will be useful for creating the signaling pathway diagrams.
However, I still need to find more detailed, step-by-step protocols for using a tamoxifen-based probe in an ABPP experiment. The information I have is still somewhat general. I also need to find more quantitative data that can be presented in a table, for example, the binding affinities of different probes or the relative abundance of identified targets. Finally, while I have some information on off-target signaling, a more comprehensive understanding would be beneficial for creating a detailed and accurate diagram.
Therefore, I will refine my plan to focus on these missing pieces of information.I have gathered a significant amount of information that will allow me to construct a comprehensive technical guide. I have identified a specific tamoxifen photoaffinity probe, 4-(2-morpholinoethoxy)benzophenone (MBoPE), and its known protein targets (microsomal epoxide hydrolase, carboxylesterase ES10, and liver fatty acid binding protein L-FABP). I also have information on the synthesis of 4-hydroxytamoxifen-based probes and general photoaffinity labeling protocols. Furthermore, I have collected data on the off-target signaling effects of tamoxifen, including the PI3K/Akt, MEK/ERK, and Src/FAK/Abl pathways, which will be crucial for creating the signaling pathway diagrams. I also have some quantitative data, such as the relative binding affinities of tamoxifen and its metabolites for the estrogen receptor, and some information on the binding of drugs to L-FABP.
While I have a good foundation, I can still enhance the guide by finding more detailed, step-by-step experimental protocols specifically for tamoxifen-based ABPP. The current information on protocols is still somewhat general. I would also benefit from more specific quantitative data, such as the binding affinities of tamoxifen or its probes for the identified off-target proteins. This would allow for a more detailed and data-rich "Data Presentation" section.
I will proceed with generating the content based on the information I have, as it is substantial. I will structure the guide as planned, starting with an introduction to tamoxifen and ABPP, followed by probe design, a detailed experimental workflow, data analysis, and a discussion of the biological insights gained. I will create the required Graphviz diagrams and tables to present the information clearly. I will ensure all claims are supported by citations and a comprehensive reference list is provided. While more specific protocols and quantitative data would be ideal, I have enough information to create a high-quality, in-depth technical guide that fulfills the core requirements of the prompt.
Final Answer: I have gathered sufficient information to create a comprehensive and in-depth technical guide on tamoxifen-based activity-based protein profiling. I will now proceed to generate the full response based on the information I have collected and analyzed.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the application of tamoxifen-based activity-based protein profiling (ABPP). We will explore the core principles of this powerful chemoproteomic technique, from the rational design of tamoxifen-derived chemical probes to the intricacies of experimental execution and data interpretation. This document will provide not only a theoretical framework but also practical insights to empower researchers to effectively utilize tamoxifen-based ABPP for target deconvolution, mechanism-of-action studies, and the identification of novel therapeutic opportunities.
Introduction: Beyond the Estrogen Receptor - The Case for Tamoxifen ABPP
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a frontline therapy for estrogen receptor-positive (ER+) breast cancer for decades. Its primary therapeutic effect is attributed to the competitive antagonism of estradiol at the estrogen receptor (ER). However, the clinical profile of tamoxifen is complex, with a range of both beneficial and adverse effects that are not fully explained by its interaction with the ER. This suggests the existence of "off-target" interactions that contribute to its overall pharmacological footprint.
Activity-based protein profiling (ABPP) is a functional proteomic technology that employs active site-directed chemical probes to assess the functional state of enzymes and other proteins in complex biological systems. By designing and synthesizing tamoxifen-based probes, we can transform this widely used therapeutic into a tool for discovery, enabling the direct identification of its cellular binding partners. This approach allows us to move beyond inference and directly capture and identify the proteins that physically interact with tamoxifen, providing a more complete picture of its molecular mechanisms.
The Heart of the Matter: Designing a Tamoxifen-Based ABPP Probe
The efficacy of any ABPP experiment is fundamentally dependent on the design of the chemical probe. For a tamoxifen-based probe, the design must balance three critical components: the tamoxifen pharmacophore for target recognition, a reactive group for covalent target modification, and a reporter tag for visualization and enrichment.
The Tamoxifen Scaffold: Maintaining Biological Recognition
The triphenylethylene core of tamoxifen is the key to its binding to the ER and other potential targets. Modifications to this structure must be carefully considered to preserve these interactions. The most successful strategies have focused on derivatizing the terminal amino group of the side chain, a position that is generally tolerant to modification without significantly compromising binding affinity. The active metabolite, 4-hydroxytamoxifen (4-OHT), which has a much higher affinity for the ER than tamoxifen itself, is often used as the starting point for probe synthesis to enhance target engagement.[1]
The Reactive Group: Creating a Lasting Impression
To covalently link the probe to its target proteins, a reactive group is incorporated into the probe's structure. A common and effective strategy for non-covalently binding drugs like tamoxifen is photo-affinity labeling. This involves the use of a photoreactive moiety, such as a benzophenone or a diazirine, which upon exposure to UV light, forms a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket.
A notable example of a tamoxifen-based photoaffinity probe is 4-(2-morpholinoethoxy)benzophenone (MBoPE) . This tritiated benzophenone derivative was designed to mimic tamoxifen's structural features and has been successfully used to identify tamoxifen binding proteins in rat liver.[2]
The Reporter Tag: Seeing is Believing
The reporter tag is the final essential component, enabling the detection and isolation of probe-labeled proteins. Common reporter tags include:
-
Biotin: For strong and specific enrichment of labeled proteins using streptavidin-coated beads.
-
Fluorophores (e.g., Rhodamine, BODIPY): For direct visualization of labeled proteins in-gel.
-
Click Chemistry Handles (e.g., alkynes, azides): These small, bio-orthogonal groups allow for a two-step labeling approach where the reporter tag is attached after the initial labeling event, minimizing potential steric hindrance.
The choice of reporter tag will depend on the specific downstream application, whether it be in-gel visualization, affinity purification for mass spectrometry, or fluorescence microscopy.
The Experimental Journey: A Step-by-Step Workflow for Tamoxifen ABPP
A well-executed tamoxifen-based ABPP experiment follows a logical and systematic workflow, from initial sample preparation to the final identification of target proteins.
Caption: A generalized experimental workflow for tamoxifen-based activity-based protein profiling.
Detailed Experimental Protocol: A Photo-Affinity Labeling Approach
The following is a representative protocol for a tamoxifen-based photo-affinity labeling experiment. This protocol should be optimized for the specific cell type, probe, and experimental goals.
Materials:
-
Cells or tissue of interest
-
Tamoxifen photo-affinity probe (e.g., MBoPE or a custom-synthesized probe)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (if using a biotinylated probe)
-
Wash buffers (e.g., PBS with varying concentrations of detergent)
-
Urea solution (8M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
UV cross-linking instrument (e.g., Stratalinker with 365 nm bulbs)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the tamoxifen photo-affinity probe at a predetermined concentration (typically in the low micromolar range) for a specified time (e.g., 1-4 hours) in serum-free media.
-
Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of unlabeled tamoxifen before adding the probe.
-
-
UV Cross-linking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification (for biotinylated probes):
-
Incubate the protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
Wash 1: Lysis buffer
-
Wash 2: 1 M KCl
-
Wash 3: 0.1 M Na2CO3, pH 11
-
Wash 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Wash 5: Lysis buffer
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 8 M urea.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Dilute the urea to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Target Validation: From Spectra to Biological Insight
The output of the LC-MS/MS analysis is a large dataset of peptide fragmentation spectra. These spectra are then searched against a protein database to identify the proteins present in the sample.
Key Data Analysis Steps:
-
Database Searching: Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Quantification: Employ label-free quantification (LFQ) or isotopic labeling methods to determine the relative abundance of proteins between the experimental and control samples.
-
Hit Prioritization: True targets of the tamoxifen probe should be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced enrichment in the competition control.
Target Validation:
Once potential targets are identified, it is crucial to validate these interactions using orthogonal methods, such as:
-
Western Blotting: To confirm the enrichment of the identified protein in the ABPP pulldown.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of tamoxifen to the target protein in cells.
-
Enzyme Activity Assays: If the target is an enzyme, to determine if tamoxifen modulates its activity.
-
RNA Interference (RNAi) or CRISPR-Cas9: To assess the functional consequence of depleting the target protein on the cellular response to tamoxifen.
Unveiling the Off-Target Landscape of Tamoxifen: Known and Novel Interactions
Tamoxifen-based ABPP has been instrumental in identifying several off-target proteins that may contribute to its complex pharmacology.
Table 1: Experimentally Identified Off-Target Proteins of Tamoxifen
| Protein | Function | Potential Implication | Reference(s) |
| Microsomal Epoxide Hydrolase (mEH) | Detoxification of epoxides | May influence drug metabolism and response to tamoxifen. | [2] |
| Carboxylesterase (ES10) | Hydrolysis of esters and amides | Could be involved in the metabolism of tamoxifen or other drugs. | [2] |
| Liver Fatty Acid Binding Protein (L-FABP) | Intracellular transport of fatty acids | May play a role in tamoxifen's effects on lipid metabolism. | [2] |
These findings highlight the power of tamoxifen-based ABPP to uncover previously unknown interactions and generate new hypotheses about the drug's mechanism of action.
Tamoxifen's Influence on Cellular Signaling: A Network Perspective
The off-target interactions of tamoxifen can have a ripple effect on various cellular signaling pathways. Proteomic studies have revealed that tamoxifen can modulate several key signaling networks independently of the estrogen receptor.
Caption: Tamoxifen's off-target effects on key signaling pathways implicated in cell survival and stress response.
Quantitative proteomic analyses have shown that tamoxifen resistance can be associated with the activation of pathways such as PI3K/Akt, MEK/ERK, and Src/FAK/Abl.[3] Furthermore, in macrophages, tamoxifen has been shown to induce the PI3K-NRF2 pathway, leading to an antioxidant response.[4] Tamoxifen can also activate phospholipase C and D, leading to the translocation of protein kinase C (PKC).[5] These signaling events, occurring independently of the estrogen receptor, may contribute to both the therapeutic and adverse effects of tamoxifen.
Conclusion: A Powerful Tool for a Deeper Understanding
Tamoxifen-based activity-based protein profiling is a powerful and versatile tool for dissecting the complex pharmacology of this important therapeutic agent. By enabling the direct identification of its cellular binding partners, this approach provides a unique window into the off-target landscape of tamoxifen, offering novel insights into its mechanisms of action, potential side effects, and opportunities for the development of more selective and effective therapies. As our understanding of the tamoxifen interactome grows, so too will our ability to optimize its clinical use and unlock its full therapeutic potential.
References
-
Identification of therapeutic targets to revert tamoxifen resistance by quantitative proteomic analysis of signaling networks. (URL: [Link])
-
Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - Frontiers. (URL: [Link])
-
Microsomal epoxide hydrolase expression as a predictor of tamoxifen response in primary breast cancer: a retrospective exploratory study with long-term follow-up - PubMed. (URL: [Link])
-
Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed. (URL: [Link])
-
Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed. (URL: [Link])
-
Tamoxifen activates cellular phospholipase C and D and elicits protein kinase C translocation - PubMed. (URL: [Link])
Sources
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of therapeutic targets to revert tamoxifen resistance by quantitative proteomic analysis of signaling networks [dspace.mit.edu]
- 4. Frontiers | Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections [frontiersin.org]
- 5. Tamoxifen activates cellular phospholipase C and D and elicits protein kinase C translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies with N,N-didesmethyl-4-hydroxy tamoxifen azide
An In-depth Technical Guide to N,N-Didesmethyl-4-hydroxy Tamoxifen Azide: A Novel Probe for Chemical Biology
This guide provides a comprehensive technical overview of N,N-didesmethyl-4-hydroxy tamoxifen azide, a novel chemical probe designed for the study of tamoxifen's molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, endocrinology, and chemical biology.
Introduction: The Rationale for a Tamoxifen-Based Chemical Probe
Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] It functions as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to the ER and thus modulating gene expression and cellular proliferation.[1] However, tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to produce more active metabolites.[2][3][4] The most significant of these are 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen), which exhibit significantly higher binding affinity for the ER than the parent compound.[3][4]
The complexity of tamoxifen's metabolism and its off-target effects necessitate the development of sophisticated tools to elucidate its complete mechanism of action.[2] Chemical probes, particularly those designed for covalent labeling techniques like click chemistry and photoaffinity labeling, offer a powerful approach to identify and characterize the direct binding partners of a drug within a complex biological system.
N,N-didesmethyl-4-hydroxy tamoxifen, also known as norendoxifen, is a key metabolite of tamoxifen.[5][6][7] By functionalizing this core structure with an azide group, we create a versatile chemical probe, N,N-didesmethyl-4-hydroxy tamoxifen azide. The azide moiety serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules such as fluorophores or biotin.[8][9][10] This enables a wide range of applications, from target identification and validation to cellular imaging.
Molecular Structure and Design Principles
The design of N,N-didesmethyl-4-hydroxy tamoxifen azide is predicated on retaining the core pharmacophore of the active tamoxifen metabolites while introducing a bioorthogonal functional group for downstream applications.
Caption: Proposed synthetic workflow for N,N-didesmethyl-4-hydroxy tamoxifen azide.
Step-by-Step Rationale:
-
Alkylation of 4,4'-Dihydroxybenzophenone: Selective mono-alkylation of one phenolic hydroxyl group with a haloethoxy linker (e.g., 1-bromo-2-chloroethane) provides the necessary handle for later azide introduction.
-
McMurry Reaction: The resulting ketone intermediate is then coupled with a suitable propiophenone derivative (e.g., 1-phenyl-1-propanone) using a low-valent titanium reagent. This reaction forms the characteristic triphenylethylene core of tamoxifen.
-
Azide Substitution: The terminal halide on the ethoxy side chain is displaced with an azide anion (e.g., using sodium azide) to yield the final product, N,N-didesmethyl-4-hydroxy tamoxifen azide.
Purification and Characterization: Purification of the final compound and intermediates would likely involve column chromatography. Characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. [11]
Experimental Protocols: Applications in Target Identification and Visualization
The primary utility of N,N-didesmethyl-4-hydroxy tamoxifen azide lies in its application as a chemical probe for target identification and visualization using click chemistry.
Protocol 1: In Situ Labeling of Cellular Targets and Pull-Down for Mass Spectrometry
This protocol describes the use of the azide probe to label and enrich its binding partners from cell lysates.
Materials:
-
N,N-didesmethyl-4-hydroxy tamoxifen azide
-
Alkyne-biotin conjugate
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Cell lysis buffer (RIPA or similar)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Caption: Experimental workflow for target pull-down using click chemistry.
Procedure:
-
Cell Culture and Lysis: Culture ER-positive and ER-negative cells to ~80% confluency. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysates with N,N-didesmethyl-4-hydroxy tamoxifen azide at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C. Include a vehicle control (e.g., DMSO).
-
Click Reaction: To initiate the CuAAC reaction, add the following reagents in order: alkyne-biotin, a pre-mixed solution of CuSO₄ and THPTA, and freshly prepared sodium ascorbate. [8][9]Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE followed by silver staining, Western blotting for known targets (e.g., ERα), or in-gel digestion and mass spectrometry for unbiased target identification.
Expected Outcomes and Interpretation:
-
ER-positive cells: A prominent band corresponding to ERα should be observed in the eluate, which can be confirmed by Western blotting. Additional bands may represent novel off-target binding partners.
-
ER-negative cells: The ERα band should be absent. Any remaining bands could indicate ER-independent targets of tamoxifen metabolites.
-
Competition experiments: Co-incubation with an excess of unlabeled 4-hydroxytamoxifen should lead to a decrease in the signal for specific binding partners, confirming the specificity of the interaction.
Protocol 2: Fluorescence Imaging of Target Localization
This protocol details the use of the azide probe for visualizing the subcellular localization of its targets.
Materials:
-
N,N-didesmethyl-4-hydroxy tamoxifen azide
-
Alkyne-fluorophore conjugate (e.g., alkyne-TAMRA)
-
ER-positive and ER-negative breast cancer cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (as in Protocol 1)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Probe Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with N,N-didesmethyl-4-hydroxy tamoxifen azide (e.g., 1 µM) in culture medium for a defined period (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Click Reaction: Perform the in situ click reaction by incubating the fixed and permeabilized cells with the alkyne-fluorophore and the CuAAC reaction cocktail.
-
Staining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Expected Outcomes and Interpretation:
-
ER-positive cells: A strong fluorescent signal is expected, predominantly localized to the nucleus, consistent with the known localization of the estrogen receptor.
-
ER-negative cells: A significantly lower or diffuse background signal is anticipated.
-
Co-localization studies: The fluorescent signal from the probe can be compared with the signal from immunofluorescence staining for ERα to confirm target engagement.
Data Summary and Potential Findings
The quantitative data from these experiments can be summarized to compare labeling efficiency and specificity.
| Experiment | Cell Line | Condition | Expected ERα Signal (Arbitrary Units) | Potential for Novel Target ID |
| Pull-down | MCF-7 (ER+) | Probe | +++ | High |
| Pull-down | MCF-7 (ER+) | Probe + excess 4-OHT | + | Low |
| Pull-down | MDA-MB-231 (ER-) | Probe | - | Moderate |
| Imaging | MCF-7 (ER+) | Probe | Strong nuclear fluorescence | N/A |
| Imaging | MDA-MB-231 (ER-) | Probe | Low/background fluorescence | N/A |
Broader Implications and Future Directions
The development and application of N,N-didesmethyl-4-hydroxy tamoxifen azide open up several avenues for research:
-
Unbiased Target Identification: Mass spectrometry-based proteomics following pull-down experiments can reveal the complete target landscape of active tamoxifen metabolites, potentially uncovering novel mechanisms of action or off-target effects. [12][13]* Understanding Drug Resistance: This probe could be used to compare the target engagement profiles in tamoxifen-sensitive versus tamoxifen-resistant cell lines, potentially identifying changes in protein expression or conformation that contribute to resistance.
-
Probing Non-Genomic ER Signaling: The probe can help to elucidate the role of membrane-associated estrogen receptors and their downstream signaling pathways.
References
- SuFEx-enabled high-throughput medicinal chemistry for developing potent tamoxifen analogs as Ebola virus entry inhibitors. PubMed Central.
- (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen | C24H25NO2 | CID 60202715. PubChem.
- FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties. PMC.
- Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging. PubMed.
- Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evalu
- A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). PubMed.
- Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on r
- Tamoxifen aziridine labeling of the estrogen receptor-potential utility in detecting biologically aggressive breast tumors. PubMed.
- Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. PubMed.
- Tc-99m-tamoxifen: A novel diagnostic imaging agent for estrogen receptor-expressing breast cancer p
- (E)-N,N-DidesMethyl-4-hydroxy TaMoxifen synthesis. ChemicalBook.
- Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile.
- Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen.
- (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | CAS 1217237-98-3. Santa Cruz Biotechnology.
- Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. PubMed.
- Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. The UWA Profiles and Research Repository.
- 4-hydroxy-N-desmethyltamoxifen (endoxifen). Mayo Clinic.
- Identification of Two Tamoxifen Target Proteins by Photolabeling with 4-(2-Morpholinoethoxy)benzophenone.
- Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Tre
- Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Semantic Scholar.
- Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. Australian Journal of Chemistry.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- N,N-Didesmethyltamoxifen. Wikipedia.
- Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin. PMC.
- Developing tamoxifen-based chemical probes for use with a dual-modality fluorescence and optical coherence tomography imaging needle. University of Tasmania.
- A new selective fluorescent probe based on tamoxifen. PubMed.
- Biological effects and ultrastructural alterations of cis-tamoxifen, N-desmethyltamoxifen and 4-hydroxytamoxifen in the uterus and vagina of newborn guinea pigs. PubMed.
- Preparation of tamoxifen.
- United States Patent.
- Chemically stable compositions of 4-hydroxy tamoxifen.
- Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. MDPI.
- Methods for making and using endoxifen.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- United States Patent.
- (Z)-4-Hydroxytamoxifen. Tocris Bioscience.
- Photoaffinity labeling in target- and binding-site identific
- (E/Z)-4-hydroxy Tamoxifen-d 5. Cayman Chemical.
- An atom efficient synthesis of Tamoxifen. The Royal Society of Chemistry.
- Click Chemistry (Azide / alkyne reaction). Interchim.
- Click Chemistry in Drug Discovery. Sigma-Aldrich.
- Localization of tamoxifen in human breast cancer tumors by MALDI mass spectrometry imaging.
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- 2. Influence of tamoxifen and its N-desmethyl and 4-hydroxy metabolites on rat liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-N,N-Didesmethyl-4-hydroxy Tamoxifen | C24H25NO2 | CID 60202715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | CAS 1217237-98-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. N,N-Didesmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. axispharm.com [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles | MDPI [mdpi.com]
- 12. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide for target fishing
Application Note: Target Fishing with N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide
Executive Summary
This guide details the protocol for using N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide (hereafter referred to as Az-Norendoxifen ) as a chemical probe for target fishing. This molecule combines the pharmacophore of Norendoxifen (a potent metabolite of Tamoxifen with high affinity for Estrogen Receptors ER
Unlike standard affinity chromatography which uses bulky matrices that can sterically hinder binding, this "Clickable" probe allows for in situ target engagement in live cells or native lysates, followed by bioorthogonal conjugation to a capture tag (e.g., Biotin-Alkyne) for enrichment and Mass Spectrometry (MS) identification.
Key Applications:
-
Target Deconvolution: Identifying unknown off-targets of Tamoxifen metabolites in drug-resistant breast cancer cell lines.
-
Selectivity Profiling: Mapping the "interactome" of the Tamoxifen scaffold in complex proteomes.
-
Mechanism of Action (MoA): Validating non-genomic signaling partners (e.g., GPER1, PKC).
Chemical Biology & Mechanism
The Probe Design
-
Scaffold (Norendoxifen): The N,N-didesmethyl-4-hydroxy core ensures high-affinity binding to the Estrogen Receptor Ligand Binding Domain (LBD). The 4-hydroxyl group is critical for hydrogen bonding with Glu353/Arg394 in ER
, mimicking Estradiol. -
Handle (2'-Azide): The azide group (
) serves as a latent chemical handle. It is biologically inert until activated by a specific catalyst (Copper) or strain-promoted alkyne, allowing the probe to penetrate cell membranes and bind targets in their native physiological state.
The Workflow
The process relies on Activity-Based Protein Profiling (ABPP) principles adapted for affinity probes.
-
Equilibrium Binding: Probe incubates with the proteome; specific binders retain the probe.
-
Click Chemistry: A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a Biotin-PEG-Alkyne tag to the probe-protein complex.
-
Enrichment: Streptavidin beads capture the biotinylated complexes.
-
Identification: Tryptic digestion and LC-MS/MS analysis.[1]
Mechanistic Diagram
Caption: Workflow for target fishing using Az-Norendoxifen. The competition control is essential to distinguish specific interactions from non-specific background.
Detailed Experimental Protocols
Reagents Required
-
Probe: Az-Norendoxifen (10 mM stock in DMSO).
-
Competitor: 4-Hydroxytamoxifen or Endoxifen (10 mM stock in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.5% NP-40, Protease/Phosphatase Inhibitor Cocktail.
-
Click Reagents:
-
Biotin-PEG4-Alkyne (10 mM in DMSO).
- (50 mM in water).
-
TCEP (Tris(2-carboxyethyl)phosphine) (50 mM fresh).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO/t-Butanol).
-
Protocol A: Lysate-Based Target Engagement
Best for initial screening and identifying cytosolic/membrane-associated targets.
-
Lysate Preparation:
-
Harvest
MCF-7 (ER+) or MDA-MB-231 (ER-) cells. -
Lyse in 1 mL Lysis Buffer on ice for 20 min.
-
Centrifuge at
for 15 min at 4°C. Collect supernatant. -
Adjust protein concentration to 2 mg/mL.
-
-
Probe Incubation (The "Fishing" Step):
-
Divide lysate into two aliquots: Experimental and Control .
-
Control: Add 100 µM free 4-Hydroxytamoxifen (100x excess). Incubate 30 min at RT.
-
Both Samples: Add Az-Norendoxifen to a final concentration of 1 µM.
-
Incubate for 1 hour at RT with gentle rotation.
-
-
Click Chemistry (CuAAC):
-
Prepare a "Click Master Mix" (per 100 µL lysate):
-
1 µL Biotin-PEG4-Alkyne (100 µM final).
-
2 µL TCEP (1 mM final).
-
2 µL TBTA (200 µM final).
-
2 µL
(1 mM final).
-
-
Add Mix to lysates, vortex gently.
-
Incubate 1 hour at RT in the dark.
-
-
Precipitation (Removal of excess probe):
-
Add 4 volumes of ice-cold Methanol/Chloroform (4:1). Vortex.
-
Centrifuge
, 10 min. Discard supernatant (removes free probe/biotin). -
Wash pellet twice with ice-cold Methanol. Air dry pellet.
-
Protocol B: Enrichment & MS Preparation
-
Solubilization:
-
Resuspend protein pellet in 500 µL PBS + 1% SDS. Sonicate/heat (70°C, 5 min) to ensure solubility.
-
Dilute SDS to <0.2% by adding 4.5 mL PBS.
-
-
Streptavidin Pulldown:
-
Add 50 µL pre-washed Streptavidin-Agarose or Magnetic Beads.
-
Incubate overnight at 4°C with rotation.
-
-
Stringent Washing:
-
Wash beads sequentially (5 mins each) to remove non-specific binders:
-
1% SDS in PBS (removes sticky proteins).
-
4M Urea in PBS (unfolds non-covalent passengers).
-
50 mM
(5 washes, prepares for digestion).
-
-
-
On-Bead Digestion:
-
Resuspend beads in 100 µL 50 mM
. -
Add 1 µg Trypsin (Sequencing Grade).
-
Incubate 37°C overnight.
-
-
Peptide Recovery:
-
Collect supernatant.
-
Desalt using C18 StageTips or SPE columns.
-
Dry in SpeedVac and store at -80°C until LC-MS/MS.
-
Data Analysis & Interpretation
Quantitative Filtering
To distinguish true targets from background (biotin-binding proteins like Carboxylases), use the ratio between the Experimental and Competitor samples.
| Parameter | Criteria for High Confidence Target |
| Peptide Count | |
| Enrichment Ratio | |
| Reproducibility | Identified in |
| CRAPome Score | Low frequency in public contaminant databases |
Interaction Network Visualization
Below is a representative network of expected targets for a Tamoxifen metabolite, illustrating how to map your MS hits.
Caption: Interaction map of Tamoxifen metabolites. Red: Primary target.[2] Yellow: Secondary receptors. Blue: Metabolic enzymes. Grey: Chaperones/Signaling partners.
Critical Technical Considerations (Self-Validating Systems)
-
The "Hook" Effect:
-
Issue: High concentrations of probe can cause non-specific sticking or aggregation.
-
Solution: Perform a dose-response (0.1, 1, 10 µM) in the pilot phase. The lowest effective concentration (usually ~1 µM) yields the cleanest MS data.
-
-
Photo-Reactivity of Aryl Azides:
-
Warning: While this protocol uses the azide for Click Chemistry, aryl azides are also photo-labile. If you expose your lysate to UV light (254-366 nm) during incubation, the azide will convert to a nitrene and covalently crosslink to the protein.
-
Strategic Choice: If simple affinity purification (Protocol A) fails due to high off-rates (washing steps remove the drug), switch to Photo-Affinity Labeling (PAL) . Irradiate the sample with UV for 10 min before adding click reagents. Note: This consumes the azide, so you cannot click biotin to it afterwards unless the probe has a second handle (e.g., an alkyne).
-
Recommendation: Since Az-Norendoxifen has only one handle, keep samples in the dark to preserve the azide for the biotin-click reaction. Rely on the high affinity of the 4-hydroxy scaffold to maintain the complex during the initial pull-down.
-
-
Endogenous Biotin:
-
Mammalian cells contain biotinylated carboxylases (e.g., PC, PCCA). These will appear in your Streptavidin pulldown.
-
Correction: Always run a "No Probe" control (DMSO only + Click reagents). Any protein appearing here is a background contaminant.
-
References
-
Activity-Based Protein Profiling (ABPP)
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]
-
-
Tamoxifen Metabolite Pharmacology (Norendoxifen/Endoxifen)
-
Tamoxifen-Based Chemical Probes
-
Click Chemistry in Proteomics
-
Target Deconvolution Protocols
-
Li, H., et al. (2013). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Journal of Proteome Research, 12(6), 2869–2884. [Link]
-
Sources
- 1. Proteomic discovery of chemical probes that perturb protein complexes in human cells | bioRxiv [biorxiv.org]
- 2. ClinPGx [clinpgx.org]
- 3. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 5. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Proteomics | Evotec [evotec.com]
Application Note: High-Resolution Target Identification of Tamoxifen-Azide via CuAAC-Based ABPP
Abstract & Scope
This application note details the protocol for utilizing a Tamoxifen-Azide (Tam-N3) probe to identify on- and off-target protein interactions within complex proteomes. Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), exhibits polypharmacology beyond Estrogen Receptors (ERs). By replacing a non-critical moiety of Tamoxifen with a small azide handle, researchers can treat live cells with the probe, preserving cell permeability and pharmacokinetics.
The subsequent detection relies on Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) —or "Click Chemistry"—in cell lysates.[1] This guide focuses on the Activity-Based Protein Profiling (ABPP) workflow, specifically the critical "click" reaction step that conjugates the probe-bound proteins to a biotin-alkyne or fluorescent-alkyne reporter for downstream enrichment and Mass Spectrometry (MS) analysis.
Mechanism of Action: The Bioorthogonal Ligation
The core of this protocol is the Cu(I)-catalyzed formation of a 1,2,3-triazole linkage between the Tamoxifen-Azide (bound to the target protein) and a reporter alkyne. This reaction is bioorthogonal (inert to native biology) and irreversible.
Diagram 1: CuAAC Reaction Mechanism
Figure 1: The catalytic cycle of the CuAAC reaction stabilizing the Tamoxifen-Reporter complex.
Experimental Design & Controls (Self-Validating System)
To ensure scientific integrity, this protocol relies on a Competition Control . You cannot trust a list of identified proteins without proving the binding is displaceable by the parent drug.
Experimental Groups
-
Vehicle Control (DMSO): Measures background noise of the streptavidin enrichment.
-
Tamoxifen-Azide (Probe): The experimental condition (e.g., 10 µM).
-
Competition (Excess Parent): Pre-treatment with 100 µM unmodified Tamoxifen (10x excess) followed by 10 µM Tamoxifen-Azide. Targets are valid only if signal is significantly reduced in this group.
Materials & Reagents
Reagent Preparation Table
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| Tamoxifen-Azide | 10 mM | DMSO | -20°C | Avoid freeze-thaw cycles. |
| Biotin-PEG4-Alkyne | 10 mM | DMSO | -20°C | PEG spacer reduces steric hindrance. |
| CuSO4 | 50 mM | H2O | RT | Source of Copper. |
| THPTA Ligand | 100 mM | H2O | -20°C | Critical: Protects proteins from oxidation. |
| Sodium Ascorbate | 100 mM | H2O | Fresh | Critical: Prepare immediately before use. |
| TCEP | 50 mM | H2O | -20°C | Optional reducing agent for high-cysteine backgrounds. |
Detailed Protocol
Phase 1: Live Cell Treatment (In Situ Labeling)
Rationale: Labeling in live cells maintains the native physiological environment and organelle compartmentalization.
-
Seed Cells: Grow cells (e.g., MCF-7) to 80-90% confluency.
-
Competition Step: For the "Competition" group, add unmodified Tamoxifen (100 µM) to media. Incubate for 30 minutes at 37°C.
-
Probe Addition: Add Tamoxifen-Azide (10 µM) to all experimental plates.
-
Incubation: Incubate for 1 hour at 37°C.
-
Note: Longer incubations (4-24h) may increase non-specific metabolic labeling or toxicity.
-
-
Harvest: Wash cells 2x with cold PBS to remove unbound probe. Scrape cells in cold PBS and pellet (500 x g, 5 min).
Phase 2: Lysis and Click Chemistry
Rationale: The click reaction requires a high concentration of protein and precise stoichiometry of the catalyst to function in a complex lysate.
-
Lysis: Resuspend pellet in cold PBS containing protease inhibitors (EDTA-free). Sonicate on ice (3 x 10s pulses).
-
Normalization: Centrifuge (15,000 x g, 10 min) to clear debris. Measure protein concentration (BCA Assay). Adjust all samples to 2.0 mg/mL .
-
The Click Master Mix:
-
Causality: Premixing CuSO4 and THPTA is mandatory. If Cu(II) is added directly to protein without the ligand, it can cause immediate protein precipitation and oxidation.
-
Step A: Mix CuSO4 (stock) and THPTA (stock) in a 1:2 molar ratio. Incubate for 5 mins.
-
Step B: Prepare the reaction in the following order per 100 µL of lysate:
-
| Order | Component | Volume (for 100 µL Lysate) | Final Conc. |
| 1 | Lysate (2 mg/mL) | 100 µL | ~2 mg/mL |
| 2 | Biotin-Alkyne (10 mM) | 1.0 µL | 100 µM |
| 3 | Cu-THPTA Mix | 2.0 µL | 1 mM Cu / 2 mM THPTA |
| 4 | Sodium Ascorbate | 2.0 µL | 2 mM |
-
Reaction: Vortex gently. Incubate for 1 hour at Room Temperature on a rotator.
-
Visual Check: The solution should remain clear. Turbidity indicates protein crashing (copper toxicity).
-
Phase 3: Protein Precipitation (Methanol/Chloroform)
Rationale: You must remove the excess unreacted Biotin-Alkyne before adding Streptavidin beads. Failure to do this will saturate the beads with free biotin, preventing protein capture.
-
Add 400 µL Methanol to the 100 µL reaction. Vortex.
-
Add 100 µL Chloroform . Vortex.
-
Add 300 µL dH2O . Vortex vigorously (solution will turn milky).
-
Centrifuge at 14,000 x g for 5 min .
-
Result: You will see a "protein disc" at the interface between the top (aqueous) and bottom (organic) layers.
-
-
Remove and discard the top and bottom liquid layers, leaving the protein disc.
-
Wash the disc 2x with 500 µL Methanol (sonicate briefly to disperse, then spin down) to remove trace reagents.
-
Air dry the pellet for 5-10 mins.
Phase 4: Downstream Workflow (Summary)
-
Resolubilization: Dissolve pellet in 1% SDS/PBS (with sonication).
-
Enrichment: Incubate with Streptavidin-Agarose beads (1-2 hours).
-
Washing: Stringent washing (1% SDS, then PBS, then Urea) to remove non-biotinylated binders.
-
Analysis: On-bead digestion (Trypsin) followed by LC-MS/MS.
Workflow Visualization
Diagram 2: ABPP Workflow for Tamoxifen Profiling
Figure 2: Step-by-step pipeline from live-cell treatment to MS identification.
Troubleshooting & Optimization
-
Issue: High Background in MS.
-
Cause: Insufficient washing of beads or incomplete precipitation.
-
Solution: Increase wash stringency (use 6M Urea wash step) or perform a second MeOH wash of the pellet.
-
-
Issue: Protein Precipitation during Click Reaction.
-
Cause: Low ligand concentration.
-
Solution: Ensure THPTA:Cu ratio is at least 2:1, preferably 5:1. Do not use TBTA for lysates; it is insoluble in water and poor at protecting proteins.
-
-
Issue: No Signal in Western Blot (Validation).
-
Cause: Oxidation of Ascorbate.
-
Solution: Sodium Ascorbate degrades rapidly in water. Make a fresh stock solution every single time.
-
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Hong, V., Prescher, J. A., & Finn, M. G. (2009). Evolution of fluorogenic click chemistry reagents and their utility in biological probe development. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Rao, X., et al. (2019). A new selective fluorescent probe based on tamoxifen. Bioorganic & Medicinal Chemistry Letters, 26(21), 5272-5276. Link
-
Yang, Y. Y., et al. (2013). Activity-based protein profiling: The road to drug discovery. Chemical Reviews, 113(1), 3-40. Link
-
Vector Laboratories. Cell Lysate Labeling Protocol. Link
Sources
Application Note: A Comprehensive Protocol for Identifying Unknown Cellular Targets of Tamoxifen Using Tamoxifen Azide Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen is a landmark drug in oncology, serving as a first-line endocrine therapy for estrogen receptor-positive (ER+) breast cancer for several decades.[1] As a selective estrogen receptor modulator (SERM), its primary mechanism of action involves competitive antagonism of the estrogen receptor α (ERα), thereby inhibiting estrogen-dependent tumor growth.[1][2] However, the clinical profile of tamoxifen is complex, marked by tissue-specific agonist/antagonist activities, a broad spectrum of off-target effects, and the eventual development of resistance.[1][2][3] These phenomena suggest that tamoxifen interacts with a range of cellular proteins beyond ERα, contributing to both its therapeutic efficacy and its side effects.[4][5]
Identifying these unknown or "off-target" interactions is crucial for a deeper understanding of tamoxifen's polypharmacology and for developing strategies to overcome drug resistance. Chemical proteomics, particularly through the use of photoaffinity labeling (PAL), offers a powerful strategy to covalently capture and identify direct binding partners of a small molecule within a complex and native biological system.[6][7]
This application note provides a detailed protocol for using tamoxifen azide , a specialized chemical probe, to identify its unknown cellular targets. This probe is a tamoxifen analog engineered with two key functionalities:
-
A photo-activatable aryl azide group : Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that covalently crosslinks with nearby amino acid residues of a binding protein.[7][8]
-
A bio-orthogonal handle (alkyne or azide) : This handle enables the specific attachment of a reporter tag (e.g., biotin) via "click chemistry," facilitating the enrichment and subsequent identification of the captured proteins by mass spectrometry.[6][9]
By following this guide, researchers can systematically uncover the interactome of tamoxifen, paving the way for novel mechanistic insights and the identification of new therapeutic targets.
Principle of the Method
The workflow is a multi-step process that begins with treating live cells with the tamoxifen azide probe and culminates in the mass spectrometry-based identification of covalently labeled proteins. The core principle relies on the spatial proximity of the probe to its binding partners at the moment of UV activation.
-
Photoaffinity Labeling (PAL) : The aryl azide group on the tamoxifen probe is relatively inert in the dark, allowing the probe to diffuse into cells and bind to its targets. A brief pulse of UV light (typically ~365 nm) initiates photolysis of the azide, generating a short-lived, highly reactive nitrene species. This nitrene rapidly inserts into C-H or N-H bonds of amino acids within the binding pocket, forming a stable, covalent bond.[8] This "zero-distance" crosslinking ensures that only direct and very close interactors are captured.
-
Click Chemistry for Bio-orthogonal Tagging : After crosslinking, cells are lysed, and the proteome is harvested. The alkyne or azide handle on the probe, which remains inert to cellular biochemistry, is then used for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry".[6][9] A reporter tag, such as biotin-azide or biotin-alkyne, is clicked onto the probe-protein conjugate.
-
Enrichment and Identification : The biotin tag allows for the selective enrichment of the labeled proteins from the complex cell lysate using streptavidin-coated beads. Unbound proteins are washed away. The captured proteins are then digested into peptides (typically with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] By comparing the proteins identified in the probe-treated sample against various controls, a list of specific tamoxifen-binding candidates can be generated.
Workflow and Chemical Mechanism Diagrams
The overall experimental process and the underlying chemical transformations are illustrated below.
Caption: High-level overview of the photoaffinity labeling workflow.
Caption: Key chemical steps in target capture and biotinylation.
Detailed Experimental Protocols
Note: These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Probe Treatment
-
Cell Seeding : Plate cells (e.g., MCF-7 breast cancer cells) in appropriate culture dishes (e.g., 15 cm dishes for mass spectrometry) to reach 80-90% confluency on the day of the experiment.
-
Prepare Probe Stock : Dissolve tamoxifen azide probe in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store protected from light at -80°C.
-
Probe Incubation :
-
Aspirate culture medium.
-
Wash cells once with serum-free medium or PBS.
-
Add fresh serum-free medium containing the desired final concentration of tamoxifen azide probe (typically 1-10 µM, determined empirically).
-
Crucial Controls :
-
Vehicle Control : Treat cells with an equivalent volume of DMSO.
-
Competition Control : Co-incubate cells with the probe and a 50-100 fold molar excess of unmodified tamoxifen. This helps distinguish specific binders (which will show reduced labeling) from non-specific ones.
-
-
Incubate cells for the optimized time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation should be performed in the dark to prevent premature probe activation.
-
Protocol 2: In-situ UV Photo-crosslinking
-
Preparation : Place the culture dishes on a cold surface (e.g., an ice tray) to minimize cellular stress and degradation during irradiation. Remove the lids.
-
UV Irradiation : Irradiate the cells with a UV lamp (365 nm is standard for aryl azides) for 5-15 minutes.[11] The optimal distance and duration must be determined to maximize crosslinking while minimizing UV-induced cell damage.[11]
-
Cell Harvesting : Immediately after irradiation, aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells into a conical tube, centrifuge at low speed (e.g., 500 x g for 5 min at 4°C), and discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
Protocol 3: Cell Lysis and Click Chemistry
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The buffer should contain SDS (e.g., 1%) to denature proteins and expose the probe's click handle.
-
Protein Quantification : Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Prepare Click Reaction Master Mix : For each 1 mg of protein, prepare a fresh master mix. The final concentrations below are suggestions and should be optimized.
-
Biotin-Alkyne (or Azide) : 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP) : 1 mM (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) : 100 µM (copper-stabilizing ligand)
-
Copper(II) Sulfate (CuSO₄) : 1 mM
-
-
Click Reaction :
-
Add the biotin reporter, TCEP, and TBTA to the lysate and vortex gently.
-
Add the CuSO₄ to initiate the reaction.
-
Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.
-
Protocol 4: Protein Enrichment and Preparation for MS
-
Protein Precipitation : Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is common.
-
Resuspend and Enrich : Resuspend the protein pellet in a buffer containing a high concentration of urea (e.g., 6 M) and SDS. Add high-capacity streptavidin agarose beads and incubate overnight at 4°C with rotation to capture biotinylated proteins.
-
Wash Beads : Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
0.2% SDS in PBS
-
6 M Urea in PBS
-
PBS
-
-
On-Bead Digestion :
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Collection : Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).
-
Sample Cleanup : Desalt the pooled peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Data Analysis and Target Validation
LC-MS/MS Data Analysis
The resulting peptide samples are analyzed by high-resolution mass spectrometry. The raw data is then processed using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The key to identifying high-confidence targets is a comparative analysis of the different experimental conditions.
Criteria for a High-Confidence Hit:
-
High Enrichment : The protein should be significantly more abundant (high label-free quantification (LFQ) intensity or spectral count) in the tamoxifen azide sample compared to the DMSO vehicle control.
-
Competition Effect : Labeling of the protein should be significantly reduced in the competition sample (probe + excess tamoxifen) compared to the probe-only sample.
-
Reproducibility : The protein should be consistently identified across biological replicates.
Data Presentation
Quantitative results should be summarized in a table to clearly distinguish potential targets.
| Protein ID | Protein Name | Fold Change (Probe vs. DMSO) | Fold Change (Probe vs. Competition) | p-value | Notes |
| P03372 | Estrogen Receptor α | 25.4 | 18.2 | <0.001 | Expected primary target |
| P08253 | YBX1 | 12.1 | 9.5 | <0.005 | Validated interactor[4] |
| Q13148 | Protein X | 8.5 | 7.9 | <0.01 | Putative novel target |
| P60709 | Actin, cytoplasmic 1 | 1.2 | 1.1 | >0.05 | Non-specific background |
Table 1: Hypothetical quantitative proteomics data from a tamoxifen azide pulldown experiment. Fold changes represent the relative abundance of identified proteins.
Orthogonal Validation of Putative Targets
Mass spectrometry results provide a list of candidates, but direct binding and functional relevance must be confirmed using independent methods.
-
Western Blotting : Confirm the enrichment of a candidate protein in the pulldown eluate from the probe-treated sample versus controls.
-
Cellular Thermal Shift Assay (CETSA) : This assay measures the change in a protein's thermal stability upon ligand binding.[12][13] If tamoxifen directly binds a target protein, the protein's melting temperature should increase.[12][14][15] This is a powerful label-free method to confirm direct target engagement in intact cells or lysates.[13][16]
-
Functional Assays : Use techniques like siRNA knockdown or CRISPR/Cas9-mediated knockout to deplete the candidate protein. Then, assess whether the depletion alters the cellular response to tamoxifen (e.g., changes in cell viability or signaling pathways).
Conclusion
The use of tamoxifen azide in a photoaffinity labeling-based chemical proteomics workflow is a robust and effective strategy for the unbiased identification of the drug's direct binding partners in a native cellular environment. This approach transcends the limitations of traditional affinity chromatography, which can miss transient or low-affinity interactions. By providing a detailed map of the tamoxifen interactome, this methodology can illuminate the mechanisms behind its off-target effects and resistance, ultimately guiding the development of more selective and effective cancer therapies.
References
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
Al-Qahtani, A. M., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Wikipedia. (2023). Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
Wyatt, H. D., et al. (2017). Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. PMC. Available at: [Link]
-
Ficarro, S. B., et al. (2019). Click Chemistry in Proteomic Investigations. PMC. Available at: [Link]
- Parker, W. R., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research.
-
Wang, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]
-
MDPI. (2021). Click Reaction in Chemical Proteomics. Encyclopedia MDPI. Available at: [Link]
-
Hengel, S. M., et al. (2012). Data-independent proteomic screen identifies novel tamoxifen agonist that mediates drug resistance. Edinburgh Research Explorer. Available at: [Link]
- Parker, W. R., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis.
-
National Cancer Institute. (2011). Protein holds possible clues to tamoxifen resistance in breast cancer. National Cancer Institute. Available at: [Link]
-
Mésange, F., et al. (2002). Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. PubMed. Available at: [Link]
- Gort, E. H., et al. (2009). Identification of a Putative Protein Profile Associated with Tamoxifen Therapy Resistance in Breast Cancer. Molecular & Cellular Proteomics.
- Agranoff, D., et al. (1994). Tamoxifen aziridine, a novel affinity probe for P-glycoprotein in multidrug resistant cells. Biochemical Pharmacology.
- Tandon, N., et al. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Asian Journal of Organic Chemistry.
- de Médina, P., et al. (2004). Multiple Targeting by the Antitumor Drug Tamoxifen: A Structure-Activity Study. Current Medicinal Chemistry.
- Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.
- Mésange, F., et al. (2002). Identification of Two Tamoxifen Target Proteins by Photolabeling with 4-(2-Morpholinoethoxy)benzophenone.
-
Dilly, S. J., et al. (2017). Photoaffinity labeling in target- and binding-site identification. PMC. Available at: [Link]
-
Gorka, A. P., et al. (2014). Synthesis of A Photocaged Tamoxifen for Light-dependent Activation of Cre-ER Recombinase-driven Gene Modification. PMC. Available at: [Link]
-
Tandon, N., et al. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
- van der Heijden, G. W., et al. (2019). An atom efficient synthesis of Tamoxifen. The Royal Society of Chemistry.
- Jurado, E., et al. (2023). On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen. MDPI.
-
Hanker, A. B., et al. (2016). Tamoxifen Resistance: Emerging Molecular Targets. MDPI. Available at: [Link]
- Chemical Communications (RSC Publishing). (2005). A simple photo-affinity labeling protocol.
-
Gorka, A. P., et al. (2014). Synthesis of A Photocaged Tamoxifen for Light-dependent Activation of Cre-ER Recombinase-driven Gene Modification. PMC. Available at: [Link]
- Wang, Y., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contemporaryobgyn.net [contemporaryobgyn.net]
- 4. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. impactproteomics.com [impactproteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tamoxifen Azide Click Reaction
Welcome to the technical support center dedicated to resolving challenges with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, involving tamoxifen azide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy low reaction yields, ensuring the successful synthesis of your tamoxifen-based conjugates.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when troubleshooting this specific click reaction.
Q1: Why is my tamoxifen azide click reaction yield unexpectedly low?
Low yields in CuAAC reactions are frequently traced back to the deactivation of the copper(I) catalyst, issues with reagent integrity, or suboptimal reaction conditions. The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Additionally, the stability of your tamoxifen azide and the purity of your alkyne partner are critical.
Q2: Could the tamoxifen moiety itself be interfering with the reaction?
While tamoxifen is generally stable, its structure contains functional groups that could potentially interact with the copper catalyst.[2][3] Furthermore, if your reaction mixture contains biological components like proteins, endogenous thiols or histidine residues can sequester the copper catalyst, effectively poisoning the reaction.[1]
Q3: What are the most critical reagents to check for quality?
The reducing agent, typically sodium ascorbate, is highly prone to degradation and should always be prepared fresh.[1] The purity of both the tamoxifen azide and the alkyne coupling partner should also be verified, as impurities can inhibit the reaction.
Q4: How important is the order of reagent addition?
The order of addition is crucial for catalyst stability and activity. It is best practice to pre-mix the copper(II) sulfate with a stabilizing ligand before adding it to the solution of your azide and alkyne. The reaction should then be initiated by the addition of freshly prepared sodium ascorbate.[4][5]
Systematic Troubleshooting Guide
Low yields are best addressed through a systematic process of elimination. Follow this guide to pinpoint the source of the issue in your tamoxifen azide click reaction.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting, from initial reagent checks to reaction optimization.
Caption: A step-by-step workflow for troubleshooting low yield in tamoxifen azide click reactions.
Detailed Troubleshooting Steps
Step 1: Reagent Integrity and Preparation
-
Tamoxifen Azide and Alkyne Purity:
-
Problem: Impurities in either the tamoxifen azide or the alkyne partner can inhibit the copper catalyst.
-
Solution: Verify the purity of your starting materials using techniques like NMR and Mass Spectrometry. If necessary, purify the reagents by flash chromatography or recrystallization.[6]
-
-
Reducing Agent (Sodium Ascorbate):
-
Problem: Sodium ascorbate solutions are susceptible to oxidation and lose their efficacy over time.[1]
-
Solution: Always prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction.
-
-
Solvents:
-
Problem: Dissolved oxygen in solvents can rapidly oxidize the Cu(I) catalyst.
-
Solution: Use high-purity, degassed solvents. Solvents can be deoxygenated by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Step 2: The Catalyst System
-
Copper Source:
-
Problem: The quality of the copper(II) sulfate pentahydrate can affect the generation of the active Cu(I) species.
-
Solution: Use a high-purity grade of CuSO₄·5H₂O.
-
-
Copper-Stabilizing Ligand:
-
Problem: The absence of a suitable ligand can lead to rapid catalyst oxidation and potential side reactions. Ligands protect the Cu(I) from oxidation and accelerate the reaction.[7][8]
-
Solution: Employ a water-soluble, copper-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are common choices for aqueous and organic solvent systems, respectively.[7]
-
Expert Tip: For reactions involving biological molecules, a ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecules from oxidative damage caused by reactive oxygen species.[9]
-
-
Catalyst Preparation and Addition:
-
Problem: Adding ascorbate to the copper salt before the ligand is present can lead to the precipitation of copper species.
-
Solution: Follow the correct order of addition:
-
Step 3: Reaction Conditions
-
Oxygen Exclusion:
-
Problem: Oxygen is the primary culprit for the deactivation of the Cu(I) catalyst.
-
Solution: While not always strictly necessary for fast reactions, it is good practice to minimize oxygen exposure.[9] Capping the reaction vial and using degassed solvents is often sufficient. For particularly sensitive or slow reactions, performing the entire procedure under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) is recommended.
-
-
Concentration:
-
Problem: Click reactions are bimolecular, and low concentrations can lead to slow reaction rates and incomplete conversion.
-
Solution: Ensure that the concentrations of your reactants are appropriate. For many applications, concentrations in the millimolar range are effective.[10]
-
-
pH and Buffer Choice:
Step 4: Advanced Troubleshooting
-
Run a Control Reaction:
-
Problem: It can be difficult to determine if the issue lies with the complex tamoxifen azide or a more general problem with the reaction setup.
-
Solution: Perform a control reaction using a simple, reliable azide (e.g., benzyl azide) and alkyne (e.g., phenylacetylene) under your standard conditions. If this control reaction also fails, it points to a problem with your reagents (copper, ligand, ascorbate) or general technique.
-
-
Investigate Copper Sequestration:
-
Problem: If your alkyne partner is a biomolecule (e.g., a protein with a histidine tag), the copper catalyst may be sequestered, preventing it from participating in the click reaction.[1]
-
Solution: If copper sequestration is suspected, try increasing the copper and ligand concentration. In some cases, adding a sacrificial metal ion like Zn(II) can occupy the chelating sites on the biomolecule, freeing up the copper catalyst.[9]
-
-
Analyze for Side Products:
-
Problem: Alkyne homocoupling (Glaser coupling) is a common side reaction that can occur, especially in the presence of oxygen and insufficient reducing agent.[9]
-
Solution: Analyze your crude reaction mixture by TLC or LC-MS to check for the presence of symmetrical di-alkyne products. If observed, this is a strong indication of catalyst oxidation and insufficient exclusion of oxygen.
-
Optimized Protocol for Tamoxifen Azide Click Reaction
This protocol provides a robust starting point for the CuAAC reaction. Optimization of concentrations and reaction time may be necessary for your specific substrates.
Reagent and Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Notes |
| Tamoxifen Azide | 10 mM | DMSO or DMF | Store at -20°C, protected from light. |
| Alkyne Partner | 10 mM | Reaction Solvent | Prepare fresh or store as recommended for the specific compound. |
| Copper(II) Sulfate | 20 mM | Deionized Water | Stable at room temperature. |
| THPTA Ligand | 50 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh immediately before use. |
Step-by-Step Reaction Procedure
This procedure is for a final reaction volume of 500 µL.
-
To a microcentrifuge tube, add the following in order:
-
437.5 µL of a solution containing your alkyne partner in the desired buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
5 µL of 10 mM Tamoxifen Azide stock solution (Final concentration: 100 µM).
-
-
In a separate tube, prepare the catalyst premix:
-
Mix 2.5 µL of 20 mM CuSO₄ stock solution with 5.0 µL of 50 mM THPTA stock solution.[9] Vortex briefly.
-
-
Add the 7.5 µL of the catalyst premix to the main reaction tube. (Final concentrations: 100 µM CuSO₄, 500 µM THPTA).
-
Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate stock solution (Final concentration: 10 mM).
-
Cap the tube tightly and mix by gentle inversion.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard methods such as HPLC or flash column chromatography.[11][12]
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
-
Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2004). Click-Chemistry in Materials Synthesis. 1. Azide-Substituted Polymers by Free-Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403. Available at: [Link]
-
Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. Available at: [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Available at: [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Marrying click chemistry with polymerization: a powerful tool for the synthesis of advanced materials. Chemical Society Reviews, 39(4), 1338-1354. Available at: [Link]
-
Di Mola, A., D'agostino, S., & D'Onofrio, F. (2012). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. Current Organic Chemistry, 16(24), 2876-2904. Available at: [Link]
-
van der Vlugt, C. J. B., Kemmink, J., & van Delft, F. L. (2019). An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry, 17(5), 1077-1081. Available at: [Link]
-
Susan G. Komen. (n.d.). Side Effects of Tamoxifen. Retrieved from [Link]
-
Drugs.com. (2025). Tamoxifen Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone have any tips or advice for small scale click reactions?. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
baseclick. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. Retrieved from [Link]
-
Dr.Oracle. (2026). What are the common side effects of Tamoxifen (selective estrogen receptor modulator) in patients with hormone receptor-positive breast cancer?. Retrieved from [Link]
-
Lorizio, W., Wu, A. H., Beattie, M. S., Zhu, W., & Tishler, D. M. (2012). Clinical and biomarker predictors of side effects from tamoxifen. Breast Cancer Research and Treatment, 132(3), 1107–1118. Available at: [Link]
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]
-
GoodRx. (2023). A Guide to Tamoxifen Side Effects. Retrieved from [Link]
-
El-Zaria, M. E., Stockmann, R., & O'Connor-Giles, K. M. (2019). Developing Tamoxifen-Based Chemical Probes for Use with a Dual-Modality Fluorescence and Optical Coherence Tomography Imaging Needle. Australian Journal of Chemistry, 72(12), 963-970. Available at: [Link]
-
ResearchGate. (2024). Stability of TAM and SFN under different storage and handling conditions. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Zanolli, C., et al. (2025). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ACS Omega. Available at: [Link]
-
Clarivate. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
St. Amant, A. H., & Peal, A. R. (2021). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 32(10), 2097–2110. Available at: [Link]
- Google Patents. (n.d.). CN111362816A - Preparation method of tamoxifen related substance.
- Google Patents. (n.d.). CN103450036A - Preparation method of high-purity tamoxifen citrate.
-
de Vale, B. C., et al. (2020). Enhanced Dissolution Efficiency of Tamoxifen Combined with Methacrylate Copolymers in Amorphous Solid Dispersions. Pharmaceutics, 12(11), 1103. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. T5648, TAMOXIFEN FREE BASE, 99 , DMSO and ethanol: soluble [sigmaaldrich.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Minimizing Background in Tamoxifen Azide Fluorescence Imaging
Executive Summary & Core Challenge
Tamoxifen Azide (Tam-N3) is a powerful chemical biology tool used to visualize Estrogen Receptor (ER) binding and intracellular distribution via bioorthogonal chemistry (Click Chemistry). However, users frequently encounter high non-specific background .
The Scientific Reality: Tamoxifen is inherently lipophilic (hydrophobic) . While this allows it to permeate cell membranes to reach nuclear ER, it also causes the probe to "stick" non-specifically to lipid bilayers, organelles, and hydrophobic protein patches. Furthermore, the subsequent Click reaction (usually CuAAC) can introduce artifacts if copper catalysts precipitate or if the fluorescent alkyne partner aggregates.
This guide moves beyond standard kit instructions to implement "Back-Exchange" washing and kinetic optimization to maximize Signal-to-Noise Ratio (SNR).
The Optimized Workflow (Visualized)
The following diagram outlines the critical decision points and "cleaning" steps required for high-fidelity Tam-N3 imaging.
Figure 1: Optimized Tamoxifen Azide workflow emphasizing the BSA "Back-Exchange" wash to scavenge non-specific lipophilic binding before fixation.
Critical Protocol Modifications (The "Why" and "How")
Phase 1: The "Back-Exchange" Wash (Pre-Fixation)
The Problem: Standard PBS washes do not remove hydrophobic molecules like Tamoxifen from lipid membranes. They only remove the probe from the bulk media. The Solution: You must use a "scavenger" protein.
-
Protocol: After the Tam-N3 pulse, wash cells 2x for 10-15 minutes at 37°C with culture media containing 2-5% BSA (Bovine Serum Albumin) or PBS + 2% BSA.
-
Mechanism: Albumin has high-affinity hydrophobic binding pockets. It acts as a "sink," pulling the loosely associated Tam-N3 out of the membranes (low affinity) while leaving the receptor-bound Tam-N3 (high affinity) intact.
Phase 2: The Click Reaction Cocktail
The Problem: Copper (Cu(I)) is toxic and can cause fluorophore quenching or precipitation if not stabilized. The Solution: Use a chelating ligand (THPTA or TBTA).
-
Recommendation: Premix CuSO4 and THPTA (ligand) before adding Sodium Ascorbate.
-
Ratio: Maintain a Ligand:Copper ratio of at least 5:1 to prevent copper disproportionation and precipitation, which appears as "pepper" spots in the background.
Phase 3: Post-Click Washing
The Problem: The fluorescent alkyne (e.g., TAMRA-Alkyne or Alexa Fluor 488-Alkyne) is often hydrophobic itself and sticks to fixed proteins. The Solution: Aggressive washing.
-
Protocol: Wash 3x with PBS + 0.1% Tween-20.
-
Advanced Fix: If background persists, perform a brief (5 min) wash with 50% Methanol in PBS. This strips non-covalent hydrophobic dyes but leaves the covalent "clicked" product untouched.
Diagnostic Matrix: Troubleshooting Q&A
Use this table to diagnose your specific background issue.
| Symptom | Probable Cause | Corrective Action |
| Hazy Cytoplasm | Non-specific hydrophobic retention of Tam-N3. | Increase BSA Wash: Perform the "Back-Exchange" wash (2% BSA) for longer (30 min) before fixation. |
| Nuclear Speckles (Bright) | Precipitated Copper or Fluorophore aggregates. | Filtration: Spin down the fluorophore stock (10,000g, 2 min) before adding. Chelation: Increase THPTA:CuSO4 ratio to 5:1. |
| High Nuclear Background (No Specificity) | Saturation of ER receptors. | Titration: Reduce Tam-N3 concentration. 1-5 µM is standard; >10 µM often causes saturation. |
| "Sticky" Slide Surface | Fluorophore adsorbing to glass/plastic. | Blocking: Block with 3% BSA before the Click reaction, not just before antibody staining. |
| Weak Signal | Oxidation of Ascorbate (Click failure). | Fresh Reagents: Sodium Ascorbate must be made fresh daily.[1] If it turns yellow, discard it. |
Frequently Asked Questions (FAQs)
Q1: Can I use "Copper-Free" (SPAAC) click chemistry to reduce background? A: Yes, but with caveats. SPAAC uses DBCO-functionalized dyes which are bulky and more hydrophobic than standard alkynes, potentially increasing background sticking.
-
Verdict: For fixed cells, CuAAC (Copper-catalyzed) is generally superior because the alkyne dyes are smaller and wash out easier. Use SPAAC only if you must avoid copper toxicity in live cell imaging (which is rare for Tamoxifen tracing as the receptor is intracellular).
Q2: How do I prove the signal is specific to the Estrogen Receptor? A: You must perform a Competition Control .
-
Pre-incubate cells with 10-fold excess unlabeled Tamoxifen (or Estradiol) for 30 minutes.
-
Add Tam-N3 (co-incubation).
-
Process as normal.
-
Result: The specific nuclear signal should disappear or be significantly reduced, leaving only the non-specific background. This validates your "true" signal.
Q3: My fluorophore (e.g., TAMRA-Alkyne) seems to stain everything. Why? A: Many "Click" dyes are not optimized for solubility.
-
Fix: Switch to Sulfonated dyes (e.g., Sulfo-Cy5-Alkyne or Alexa Fluor Picolyl Azides). The negative charges (sulfonate groups) drastically increase water solubility and reduce non-specific binding to cellular proteins compared to neutral dyes like TAMRA.
Logic Tree for Background Reduction
Figure 2: Decision tree for identifying and resolving specific types of background noise.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. (Establishes the "pulse-chase-click" paradigm for hydrophobic probes). Link
-
Thermo Fisher Scientific. (n.d.).[2] Click-iT™ EdU Imaging Kits Protocol. (Standard reference for CuAAC reaction conditions and copper stabilization). Link
-
Biotium. (2020).[3] Background Reducers for Improved Fluorescent Stains. (Reference for BSA and blocking strategies). Link
-
Yang, K., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE. (Validates the use of BSA to reduce hydrophobic probe background). Link
Sources
Technical Support Center: Identifying Low-Abundance Tamoxifen Targets
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to the complex challenge of identifying low-abundance cellular targets of tamoxifen and its metabolites. This guide provides in-depth, field-proven insights to help you navigate the intricate experimental landscape, troubleshoot common issues, and interpret your results with confidence.
The primary challenge in this field stems from two core issues: the promiscuity of tamoxifen and its metabolites, which can lead to numerous off-target interactions, and the vast dynamic range of the cellular proteome, where low-abundance regulatory proteins are often masked by highly abundant structural proteins.[1] This guide is structured to address these challenges head-on, moving from general questions to method-specific troubleshooting.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed protocols and troubleshooting, please refer to the in-depth guides that follow.
Q1: Which method is best for identifying completely unknown tamoxifen targets?
A: For unbiased, discovery-phase experiments, label-free methods like Thermal Proteome Profiling (TPP) or Drug Affinity Responsive Target Stability (DARTS) are excellent starting points.[2][3] TPP assesses target engagement in living cells by monitoring changes in protein thermal stability, offering a physiologically relevant view of direct and indirect targets.[3] DARTS identifies interactions by detecting a drug-induced resistance to protease digestion in cell lysates.[2] Both methods avoid chemical modification of tamoxifen, which can interfere with its binding activity.[4]
Q2: I'm using a biotinylated tamoxifen probe for affinity purification, but my background is extremely high. What's the most common cause?
A: High background in biotin-based affinity purification is often due to two main factors: non-specific binding to the beads and the presence of endogenous biotinylated proteins in your sample.[5][6] Using streptavidin instead of avidin can reduce background, as avidin is glycosylated and can bind to lectins in the tissue.[5] Additionally, it is critical to include a biotin blocking step before adding your probe and to avoid using blocking buffers like nonfat dry milk, which contains residual biotin.[5][7]
Q3: My TPP/CETSA experiment showed no thermal shift for my protein of interest, even though I expect an interaction. What happened?
A: A lack of thermal shift doesn't definitively mean there is no binding. Several factors could be at play:
-
Binding May Not Affect Stability: The interaction might occur at a flexible region of the protein that doesn't contribute significantly to its overall thermal stability.[8]
-
Subtle Shifts: Changes in stability caused by events like post-translational modifications can be difficult to detect.[9]
-
Incorrect Conditions: The buffer conditions (pH, ionic strength) may not be optimal for the binding interaction.[8]
-
Data Analysis: The statistical criteria for calling a significant shift might be too stringent, or the curve fitting may be suboptimal. It is crucial to use a robust data analysis pipeline.[10][11]
Q4: In my DARTS experiment, all the protein is degraded, even in the tamoxifen-treated sample. How do I fix this?
A: This indicates that your protease digestion is too aggressive. The key to a successful DARTS experiment is achieving partial digestion, where the target protein is noticeably degraded in the control but protected in the presence of the drug.[12] You must perform a protease titration to find the optimal concentration and digestion time for your specific cell lysate and protein of interest.[13][14] Start with a broad range of protease-to-protein ratios (e.g., 1:100 to 1:1000) to identify the ideal conditions.[4]
Strategic Workflow for Target Identification
Choosing the right experimental path is critical. The following diagram outlines a logical workflow for identifying and validating low-abundance tamoxifen targets, from initial discovery to final confirmation.
Caption: A strategic workflow for identifying and validating tamoxifen targets.
In-Depth Troubleshooting Guide 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS using a modified tamoxifen "bait" is a powerful technique but is notoriously prone to challenges, especially high background and false positives.
Core Principle
This method involves chemically modifying tamoxifen to include an affinity tag (like biotin) and a linker arm.[15] This "probe" is incubated with cell lysate, allowing it to bind to its protein targets. The entire complex is then "pulled down" using beads coated with a high-affinity binder for the tag (e.g., streptavidin for biotin). After washing away non-specific proteins, the bound targets are eluted and identified by mass spectrometry.[16]
Experimental Workflow: Biotinylated Tamoxifen Pulldown
Caption: Key steps in an Affinity Purification-Mass Spectrometry experiment.
Troubleshooting AP-MS
| Problem / Observation | Potential Cause & Scientific Rationale | Recommended Solution |
| High Background: Many proteins identified, obscuring real binders. | 1. Non-specific binding to beads: The affinity resin itself can bind proteins electrostatically or hydrophobically.[16] 2. Endogenous Biotin: Cell lysates contain naturally biotinylated carboxylase enzymes that will bind strongly to streptavidin beads.[6] 3. Probe Aggregation: The tamoxifen probe, being hydrophobic, might aggregate and trap proteins non-specifically. | 1. Pre-clear the lysate: Before adding the probe, incubate the lysate with unconjugated beads to remove proteins that stick to the resin.[16] 2. Block endogenous biotin: Incubate the lysate with free avidin, followed by free biotin, to saturate endogenous biotinylated proteins before adding the probe.[6] 3. Optimize Lysis/Wash Buffers: Increase salt concentration (e.g., up to 0.5 M NaCl) or include a mild non-ionic detergent (e.g., 0.1% Tween-20) to disrupt weak, non-specific interactions.[5] |
| No/Low Yield of Bait Protein: The affinity-tagged protein itself is not recovered. | 1. Inaccessible Affinity Tag: The protein of interest may be folded in a way that the tag is buried and cannot bind to the resin.[17] 2. Low Protein Expression: The target protein may be expressed at very low levels, below the detection limit.[18] 3. Harsh Lysis/Wash Conditions: Buffers may be disrupting the bait-prey interaction or denaturing the bait protein.[16] | 1. Use Denaturing Conditions: If preserving interactions isn't necessary for this specific check, try purifying under denaturing conditions to expose the tag.[17] 2. Increase Starting Material: Use more cells for the lysate preparation to increase the absolute amount of the target protein.[18] 3. Optimize Buffers: Test a range of milder lysis and wash buffers to maintain the integrity of the protein complex.[19] |
| Identification of Only Common Contaminants (e.g., Keratin, Tubulin, HSPs) | These are highly abundant proteins that often appear as false positives in AP-MS due to their "stickiness" and prevalence. Their presence can mask true, low-abundance interactors. | 1. Use a Contaminant Repository: Filter your final protein list against a database like the Contaminant Repository for Affinity Purification (CRAPome) to identify and remove common false positives.[20] 2. Increase Wash Stringency: Add more wash steps or increase the detergent/salt concentration in the wash buffer to remove these contaminants.[5] 3. Perform Label-Free Quantification: Use quantitative proteomics to compare pulldowns with your tamoxifen probe vs. a negative control (e.g., beads only or a scrambled probe). True interactors should be significantly enriched over the control.[20] |
| Probe Synthesis Issues: The biotinylated tamoxifen probe is not working. | 1. Steric Hindrance: The linker connecting biotin to tamoxifen may be too short, causing the bulky biotin-streptavidin complex to sterically block the drug from accessing its binding pocket on the target protein.[21][22] 2. Altered Pharmacology: The chemical modification may have changed the binding properties of tamoxifen itself. | 1. Vary Linker Length/Attachment Point: Synthesize several versions of the probe with different linker lengths and attachment points on the tamoxifen molecule to find one that maintains binding activity.[23] 2. Validate Probe Activity: Before a large-scale pulldown, confirm that your probe still binds to a known high-abundance target (like the Estrogen Receptor) using a simple Western blot. |
In-Depth Troubleshooting Guide 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is an elegant, label-free method that is particularly useful when chemical modification of the drug is undesirable or difficult. Its success hinges on careful optimization of protease activity.
Core Principle
DARTS operates on the principle that when a small molecule like tamoxifen binds to its target protein, it often induces a conformational change that stabilizes the protein's structure.[2] This stabilization can make the protein more resistant to digestion by proteases. By comparing the protein degradation pattern of a cell lysate treated with tamoxifen versus a vehicle control, one can identify proteins that are "protected" from proteolysis, indicating a direct binding interaction.[12]
Experimental Workflow: DARTS
Caption: The core steps of a Drug Affinity Responsive Target Stability experiment.
Troubleshooting DARTS
| Problem / Observation | Potential Cause & Scientific Rationale | Recommended Solution |
| No Difference in Protection between tamoxifen and control samples. | 1. Suboptimal Protease Concentration: The digestion is either too weak (no protein is degraded) or too strong (all protein is degraded). The "analytical window" for seeing protection is missed.[13] 2. Weak Ligand Binding: The affinity of tamoxifen for the target may be too low to induce a significant conformational change and protection.[13] 3. Binding Doesn't Stabilize: The interaction occurs, but it doesn't result in a change in protease susceptibility. This is a known limitation of the assay.[12] | 1. Perform Protease Titration: This is the most critical step. Test a range of protease:protein ratios (e.g., 1:1000 to 1:50) and digestion times (e.g., 5 to 30 min) to find conditions that give ~80-90% degradation of your target in the control sample.[1][14] 2. Increase Drug Concentration: Perform a dose-response experiment with increasing concentrations of tamoxifen to see if protection emerges at higher levels.[13] 3. Try a Different Protease: Different proteases have different cleavage specificities. A target not protected from Pronase might be protected from Thermolysin.[4] |
| Weak or No Signal in Western Blot for the target protein. | 1. Low Protein Abundance: The target protein is too low in abundance to be detected by the antibody after lysate dilution and digestion. 2. Poor Antibody Quality: The antibody may have low affinity or may not recognize the protein after partial digestion (epitope could be destroyed). 3. Insufficient Protein Loading: Not enough total protein was loaded onto the gel. | 1. Enrich for the Target: If possible, perform a preliminary fractionation (e.g., nuclear/cytoplasmic) to enrich the sample for your target before the DARTS procedure. 2. Validate Antibody: Ensure your primary antibody is specific and recognizes the target protein in your lysate using a positive control.[13] 3. Increase Protein Loading: Ensure the initial lysate concentration is adequate (typically 2-5 mg/mL) and load the maximum possible volume onto the gel.[2][13] |
| Inconsistent Results Between Replicates. | 1. Inaccurate Pipetting: Small variations in the volume of protease added can lead to large differences in digestion. 2. Temperature Fluctuations: Protease activity is highly temperature-dependent. Inconsistent incubation temperatures will lead to variability.[13] 3. Inhomogeneous Lysate: If the lysate is not mixed properly, protein concentration can vary between aliquots.[4] | 1. Use Master Mixes: Prepare a master mix of the lysate and drug/vehicle before aliquoting. Prepare a master mix for the protease dilution right before use. 2. Use a Heat Block/Water Bath: Ensure all digestion incubations are performed at a consistent, controlled temperature.[1] 3. Ensure Complete Lysis & Mixing: After lysis, gently mix the lysate thoroughly before aliquoting. Avoid vortexing, which can denature proteins.[4] |
In-Depth Troubleshooting Guide 3: Thermal Proteome Profiling (TPP) / CETSA
TPP, also known as proteome-wide CETSA, is a powerful method for assessing target engagement and downstream effects in a physiological context. Data interpretation is a key challenge.
Core Principle
TPP is based on the ligand-induced thermal stabilization of proteins.[3] When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation. In a TPP experiment, cells or lysates are treated with the drug or a vehicle, divided into aliquots, and heated to a range of different temperatures. The aggregated, denatured proteins are then removed by centrifugation, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. A target protein will show a shift in its "melting curve" to a higher temperature in the presence of a stabilizing drug.[24]
Experimental Workflow: TPP
Caption: Overview of a Thermal Proteome Profiling (TPP) experiment.
Troubleshooting TPP
| Problem / Observation | Potential Cause & Scientific Rationale | Recommended Solution |
| No Significant Thermal Shifts Observed for any proteins. | 1. Ineffective Drug Treatment: The drug may not be cell-permeable, or the concentration/incubation time was insufficient to achieve target binding in intact cells.[25] 2. Technical Issues with Heating: Inconsistent or inaccurate heating across the temperature gradient will lead to noisy, un-fittable curves. 3. Issues with MS Quantification: Problems during sample preparation (e.g., inefficient digestion or TMT labeling) or the MS run can lead to poor quality quantitative data. | 1. Confirm Target Engagement: First, validate that tamoxifen engages a known target (e.g., ERα) using a lower-throughput method like Western blot-based CETSA to confirm the assay conditions are viable.[26] 2. Calibrate Heating Equipment: Ensure the PCR machine or heat blocks used are accurately calibrated and provide uniform heating. 3. Include QC Checks for MS: Monitor MS performance and ensure high-quality data is being generated. Use a dedicated software package for TPP data analysis that includes normalization and robust statistical testing.[27] |
| High Variability Between Replicates. | 1. Biological Variability: Natural variations in cell state can influence the proteome's thermal stability. 2. Inconsistent Sample Handling: Differences in cell density, treatment times, or processing after heating can introduce significant variance. 3. Data Analysis Workflow: The choice of normalization methods, curve fitting parameters, and statistical cutoffs can dramatically impact the final list of "hits".[10] | 1. Increase Biological Replicates: Using at least three biological replicates is crucial to have statistical power to distinguish real shifts from experimental noise.[28] 2. Standardize the Protocol: Meticulously control all experimental parameters. Automate liquid handling steps if possible to reduce human error. 3. Use a Standardized Analysis Pipeline: Employ a well-vetted analysis workflow, such as the TPP R package, and be consistent with the parameters used across all experiments.[27] |
| A Protein is Destabilized (Negative Shift). | This is a valid biological outcome. Ligand binding does not always stabilize a protein. It can induce a conformational state that is less thermally stable. This is still strong evidence of a direct or indirect interaction. | This is not an error. Report destabilized proteins as potential interactors. Destabilization can provide important mechanistic clues, for example, by indicating that tamoxifen binding disrupts a stabilizing protein-protein interaction.[24] |
| Observed Shift in Lysate but Not Intact Cells. | The target protein may not be accessible to tamoxifen in a live cell due to cellular compartmentalization (e.g., the protein is in the mitochondria, but the drug remains in the cytoplasm) or rapid efflux of the drug by membrane pumps. | This result provides valuable biological information. It suggests a direct physical interaction is possible (as seen in lysate) but that it may not occur in a physiological context. This helps prioritize targets that are validated in live-cell experiments.[24] |
References
-
Pelago Bioscience. (n.d.). CETSA® Validates Protein Degrader Efficacy in Live Cells. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]
-
Pelago Bioscience. (2024, December 23). Leveraging CETSA® to Understand Degrader Biology at Molecular and Proteomic Levels. Retrieved from [Link]
-
MDPI. (2024, October 12). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Retrieved from [Link]
-
ACS Publications. (2025, September 25). A Course of Proteolytic Stability Experiment for Undergraduates: Drug Affinity Responsive Target Stability (DARTS). Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2021, March 4). Inflect: Optimizing Computational Workflows for Thermal Proteome Profiling Data Analysis. Journal of Proteome Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
McCracken, N., et al. (2021). Inflect: Optimizing Computational Workflows for Thermal Proteome Profiling Data Analysis. Journal of Proteome Research. Available at [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). In Current Protocols in Chemical Biology. Wiley. Retrieved from [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]
-
University of Lausanne. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
-
Figueroa-Navedo, A. M., & Ivanov, A. R. (2024). Experimental and data analysis advances in thermal proteome profiling. Cell Reports Methods, 4(2), 100717. Retrieved from [Link]
-
Gil-Parrado, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2390895. Retrieved from [Link]
-
Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539–2554. Retrieved from [Link]
-
CETSA. (n.d.). CETSA... since 2013. Retrieved from [Link]
-
Wipf, P., & Weiner, W. S. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. Retrieved from [Link]
-
Clevenger, R. C., et al. (2011). Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. Bioorganic & Medicinal Chemistry Letters, 21(8), 2629–2634. Retrieved from [Link]
-
ACS Publications. (2022, December 30). Obtaining Increased Functional Proteomics Insights from Thermal Proteome Profiling through Optimized Melt Shift Calculation and Statistical Analysis. Journal of Proteome Research. Retrieved from [Link]
-
Patsnap. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
ResearchGate. (2015, February 2). How do you decrease the background of monoclonal antibodies after biotinylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2016). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567–1593. Retrieved from [Link]
-
eScholarship, University of California. (2024, December 1). Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. Retrieved from [Link]
-
protocols.io. (2025, June 23). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, January 21). What can I do if no Tm shift was observed in thermo shift assay when adding ATP analogues to ATPase protein?. Retrieved from [Link]
-
National Institutes of Health. (2025). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. Retrieved from [Link]
-
Bioconductor. (n.d.). Introduction to the TPP package for analyzing Thermal Proteome Profiling data. Retrieved from [Link]
Sources
- 1. Drug Affinity Responsive Target Stability (DARTS) Analysis Service - Creative Proteomics [iaanalysis.com]
- 2. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 6. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
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- 15. protocols.io [protocols.io]
- 16. wp.unil.ch [wp.unil.ch]
- 17. goldbio.com [goldbio.com]
- 18. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 19. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 20. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. wpage.unina.it [wpage.unina.it]
- 23. Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. huber.embl.de [huber.embl.de]
- 25. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pelagobio.com [pelagobio.com]
- 27. bioconductor.org [bioconductor.org]
- 28. Experimental and data analysis advances in thermal proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for cellular labeling with tamoxifen azide
Topic: Optimizing Incubation Time & Troubleshooting for Intracellular ER Profiling
Welcome to the Application Support Center
Status: Operational | Expertise Level: Senior Scientist | Context: Chemical Biology/Bioorthogonal Chemistry
You are likely using a Tamoxifen-Azide (or 4-Hydroxytamoxifen-Azide) probe to visualize Estrogen Receptor (ER) localization or dynamics via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike standard immunofluorescence, this workflow relies on the kinetic balance between probe permeation, specific receptor binding, and non-specific hydrophobic accumulation. The incubation time is your most critical variable.
Part 1: The Kinetic Sweet Spot (Optimization Guide)
Q: What is the optimal incubation time for Tamoxifen-Azide?
A: The "Gold Standard" starting point is 1 hour.
While specific experimental goals vary, 1 hour typically offers the best Signal-to-Noise Ratio (SNR).
| Incubation Time | Biological Status | Signal Quality | Risk Factors |
| 15 - 30 min | Rapid Uptake | Weak/Variable | Insufficient equilibrium binding; high variability between replicates. |
| 1 - 2 hours | Equilibrium | Optimal | Receptor saturation achieved; minimal lysosomal trapping. |
| 4 - 6 hours | Redistribution | High Background | Hydrophobic probe begins accumulating in lipid droplets and lysosomes (lysosomotropism). |
| > 12 hours | Metabolic Flux | Compromised | Risk of probe metabolism; cytotoxicity from the probe or vehicle (DMSO); potential receptor downregulation. |
Q: Why shouldn't I incubate overnight to ensure saturation?
A: Because Tamoxifen is highly lipophilic (LogP ~6). Unlike hydrophilic antibodies, Tamoxifen-Azide will partition into any lipid-rich environment over time. Extended incubation (>4h) drives the probe into lysosomes and lipid droplets via passive diffusion and ion trapping. This creates a "punctate" background signal that mimics specific organelle localization but is actually an artifact. Furthermore, prolonged exposure can trigger autophagy or ER stress , altering the very biology you are trying to study.
Q: My probe is 4-Hydroxytamoxifen (4-OHT) Azide. Does this change the timing?
A: Yes, slightly. It validates the 1-hour window.
Tamoxifen is a prodrug requiring metabolic activation. However, most chemical probes are based on 4-OHT (the active metabolite) to bypass the need for hepatic enzymes (CYP2D6). 4-OHT has a much higher affinity for ER
Part 2: Visualizing the Workflow
The following diagram illustrates the critical "Pulse-Chase-Fix-Click" workflow. Note the specific order of operations to prevent probe washout.
Figure 1: Optimized Tamoxifen-Azide Labeling Workflow. The "Wash" step must be brief to prevent dissociation of the non-covalent drug-receptor complex before fixation.
Part 3: Troubleshooting & FAQs
Issue 1: "I have zero signal after the click reaction."
Diagnosis: The probe likely washed out before fixation. The Science: Tamoxifen-Azide binds the Estrogen Receptor non-covalently (unless it contains a photo-crosslinking diazirine group).
-
The Trap: If you wash live cells extensively (e.g., 3x 10 mins) with media/PBS before adding Paraformaldehyde (PFA), the drug dissociates from the receptor (
) and diffuses out of the cell. -
The Fix: Perform a "Rapid Wash."[1] Rinse 1x quickly with warm PBS and immediately add the fixative. Alternatively, fix with the probe present (though this increases background), then wash extensively after fixation.
Issue 2: "Everything is glowing (High Background)."
Diagnosis: Insufficient post-click washing or hydrophobic sticking. The Fix:
-
Post-Click Wash: The fluorophore-alkyne itself can stick to membranes. Wash cells with MeOH (Methanol) or a buffer containing 0.1% Triton X-100 after the click reaction to strip non-specifically bound dyes.
-
Scavengers: Ensure your click cocktail includes specific reagents to reduce background.
-
Recommendation: Use 100 µM Ascorbate and 50 µM THPTA (ligand) to protect fluorophores and reduce copper-induced background.
-
Issue 3: "My cells are dying during the labeling."
Diagnosis: Copper toxicity or DMSO shock. The Fix:
-
Copper: Never perform CuAAC on live cells unless using specialized ligands (e.g., BTTES) and low copper (<50 µM). Standard protocols require Fixation
Permeabilization Click . -
DMSO: Keep the final DMSO concentration of the Tamoxifen-Azide stock below 0.5% in the culture media.
Part 4: Validated Experimental Protocol
Objective: Label intracellular ER
-
Seeding: Plate MCF-7 cells on glass coverslips (60% confluence).
-
Pulse (The Critical Step):
-
Dilute Tamoxifen-Azide to 1–5 µM in warm culture media (phenol-red free preferred to avoid estrogen competition).
-
Incubate for 60 minutes at 37°C / 5% CO
.
-
-
Wash & Fix:
-
Permeabilization:
-
Wash 2x with PBS.[5]
-
Incubate with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction (Staining):
-
Final Wash:
Part 5: Kinetic Logic Diagram
This diagram explains why 1 hour is the target, visualizing the divergence of specific vs. non-specific signal.
Figure 2: Kinetic profile of Tamoxifen-Azide labeling. Note that specific binding saturates early, while background noise increases linearly with time.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584. Link
-
Chang, P. V., et al. (2010). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 107(5), 1821–1826. Link
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075–1101. Link
-
Katzenellenbogen, J. A., et al. (2002). Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging.[4] Bioconjugate Chemistry, 13(6), 1163–1170. Link
Sources
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. broadpharm.com [broadpharm.com]
- 3. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 4. Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. rsc.org [rsc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Tamoxifen-Azide Peptide Conjugates
Topic: Purification & Handling Strategies for Tamoxifen-Azide Labeled Peptides Ticket ID: TMX-AZ-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Hydrophobic Shift"
Welcome to the technical support center. If you are working with Tamoxifen-Azide (TMX-N3), you are likely performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label an alkyne-tagged peptide.
The Central Challenge: Tamoxifen is a highly lipophilic Selective Estrogen Receptor Modulator (SERM). Conjugating it to a peptide introduces a massive "hydrophobic drag."
-
The Problem: Your water-soluble peptide may suddenly precipitate upon conjugation.
-
The Advantage: This drastic change in hydrophobicity is the primary mechanism we use for purification. The product will elute significantly later on a Reverse-Phase HPLC (RP-HPLC) column than the unreacted peptide, allowing for easy separation if the gradient is correct.
Pre-Purification: The "Crash & Clean" Protocol
Before injecting onto an expensive HPLC column, you must remove the copper catalyst and excess unreacted Tamoxifen-Azide. Direct injection of the crude "click" mixture often leads to column fouling.
Workflow Diagram: Pre-Purification Logic
Figure 1: Decision tree for pre-purification cleanup to remove copper and excess reagents.
Step-by-Step Protocol: Copper Removal & Precipitation
-
Precipitation: Add 10 volumes of ice-cold diethyl ether (or MTBE) to your reaction mixture. Tamoxifen-azide is soluble in organic solvents, while most peptides will precipitate.
-
Centrifugation: Spin at 5,000 x g for 10 minutes. Decant the supernatant (which contains excess TMX-N3).
-
Copper Chelation (Critical): If the pellet has a blue/green tint, residual copper is trapped.
-
Wash Buffer: 50 mM EDTA in water/methanol (1:1).
-
Action: Resuspend the pellet in the wash buffer, sonicate briefly, and re-precipitate. The EDTA will strip the copper ions [1].
-
RP-HPLC Purification Strategy
Because Tamoxifen is hydrophobic, standard peptide gradients (0–50% B) often fail to elute the product, or it elutes as a broad smear.
Column Selection Guide
| Column Type | Stationary Phase | Suitability | Notes |
| C18 (Standard) | Octadecyl | Moderate | Good for small peptides. Large hydrophobic conjugates may stick irreversibly. |
| C4 (Wide Pore) | Butyl | High | Recommended for peptides >20 AA or very hydrophobic conjugates. |
| Phenyl-Hexyl | Phenyl | High | Excellent for aromatic compounds like Tamoxifen; provides unique selectivity (pi-pi interactions). |
Mobile Phase & Gradient
-
Solvent A: 0.1% TFA in Water (Milli-Q)
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Solvent C (Rescue Solvent): Isopropanol (IPA). Keep this handy.
Recommended Gradient (The "Steep & Sweep"): Standard shallow gradients cause peak broadening for TMX conjugates. Use a steeper gradient at the high-organic end.
-
Equilibration: 5% B for 2 min.
-
Loading: Inject sample (dissolved in 50% DMSO/50% Water).
-
Separation: 5% to 60% B over 20 min.
-
Elution of Conjugate: 60% to 95% B over 5 min. Expect your TMX-peptide here.
-
Wash: Hold 95% B for 5 min.
HPLC Logic Diagram
Figure 2: Retention time shifts. The Tamoxifen tag acts as a hydrophobic anchor, shifting the peptide significantly to the right on the chromatogram.
Troubleshooting & FAQs
Q1: My product is not eluting, or recovery is very low. Where is it?
Diagnosis: The Tamoxifen tag has made the peptide too hydrophobic for the C18 column/Acetonitrile system. Solution:
-
Switch Solvent B: Use 50% Acetonitrile / 50% Isopropanol + 0.1% TFA. IPA is a stronger eluent for lipophilic compounds.
-
Switch Column: Move to a C4 column. The shorter alkyl chains hold the hydrophobic tag less aggressively [2].
Q2: I see a "doublet" peak for my pure product. Is it impure?
Diagnosis: Likely not. Tamoxifen exists as E and Z isomers. While commercial Tamoxifen is usually the Z-isomer (active), the conditions of click chemistry (heat/copper) or light exposure can induce isomerization. Solution:
-
Check the mass spectrum (MS).[1][2] If both peaks have the exact same mass, they are isomers.
-
Prevention: Perform all reactions and purification steps in the dark or under amber light [3].
Q3: My peptide precipitated immediately upon adding the Tamoxifen-Azide.
Diagnosis: Solvent incompatibility. The peptide likes water; Tamoxifen likes organic solvents. Solution:
-
Use a "co-solvent" system for the reaction. A mixture of DMSO/Water (1:1) or t-Butanol/Water (1:1) is standard for Click chemistry to keep both species soluble [4].
Q4: How do I store the purified conjugate?
Protocol:
-
Lyophilization: Freeze-dry immediately after HPLC.
-
Container: Amber glass vials (critical to prevent photo-isomerization).
-
Temperature: -20°C or -80°C.
-
Solvent for Re-use: Do not try to dissolve in pure water. Dissolve in a small volume of DMSO first, then dilute with buffer [5].
References
-
BenchChem Technical Support.[3] (2025).[3] Removal of Residual Copper Catalyst from Click Reactions. BenchChem. Link
-
Agilent Technologies.[4] (2021).[4] Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Notes. Link
-
National Institutes of Health (NIH). (2017). Light-Induced Toxic Effects of Tamoxifen. PubMed Central. Link
-
BroadPharm. (2022).[5] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols.[5] Link
-
Cayman Chemical. (2023).[6] Tamoxifen Citrate Product Information & Solubility Guide. Cayman Chemical.[6] Link
Sources
Validation & Comparative
Western blot validation of tamoxifen azide-labeled targets
Comparative Guide: Western Blot Validation of Tamoxifen Azide-Labeled Targets
Part 1: Executive Summary & Technical Rationale
The validation of small molecule targets—specifically for Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen—has historically relied on indirect methods like Co-Immunoprecipitation (Co-IP) or hazardous radioligand binding. These methods often fail to capture transient, low-affinity interactions or "off-targets" responsible for polypharmacology (e.g., Tamoxifen's interaction with Microsomal Epoxide Hydrolase or P-glycoprotein).
This guide details the Photo-Affinity Labeling (PAL) and Click Chemistry workflow. By utilizing a Tamoxifen-Azide probe, researchers can covalently "freeze" drug-protein interactions in live cells, enabling rigorous isolation via biotin-streptavidin enrichment and subsequent Western Blot detection. This method provides a self-validating system superior to traditional equilibrium-based assays.
Part 2: Mechanistic Workflow (The "Why")
To validate a target using Tamoxifen-Azide, one cannot simply "mix and blot." The drug is a reversible binder. Therefore, the workflow requires three distinct chemical phases:
-
Equilibrium Binding: The probe binds the target (ER
or off-target). -
Covalent Capture (UV): UV irradiation activates a photoreactive moiety (often inherent in the Tamoxifen scaffold or added as a diazirine), crosslinking the drug to the protein backbone.
-
Bioorthogonal "Click": The azide handle reacts with a Biotin-Alkyne reporter, allowing physical separation of the target from the lysate.
Figure 1: The covalent capture and enrichment workflow for Tamoxifen-Azide probes.[1]
Part 3: Comparative Analysis
Why switch to Click-Chemistry enabled Western Blots? The following table contrasts this approach with the two industry standards: Co-IP and Tritiated (
Table 1: Methodological Comparison for Target Validation
| Feature | Tamoxifen-Azide (Click-WB) | Co-Immunoprecipitation (Co-IP) | Radioligand ( |
| Interaction Type | Covalent (Post-UV). Captures transient/weak binders. | Non-covalent . Equilibrium-dependent; weak binders wash off. | Non-covalent . Equilibrium-dependent. |
| Specificity Control | High . Competition with excess free Tamoxifen proves specificity. | Variable . Relies entirely on antibody specificity. | High . But difficult to identify what the signal is. |
| Enrichment | Yes . Streptavidin enrichment removes background proteome. | Yes . But brings high background from IgG heavy/light chains. | No . Cannot enrich; only detects binding on total lysate/fractions. |
| Off-Target ID | Excellent . Can run Mass Spec on the same enriched sample. | Poor . Limited to "known knowns" (requires antibody). | Poor . Shows a band on film, but doesn't identify the protein. |
| Safety | High . Standard chemical safety. | High . Biological safety only. | Low . Requires radioactive safety protocols. |
Part 4: Validated Experimental Protocol
This protocol is designed for lysate-based labeling , which offers higher consistency for Western Blot validation.
Prerequisite: Synthesized Tamoxifen-Azide probe (e.g., derived from 4-hydroxytamoxifen) and a validated antibody for your target (e.g., Anti-ER
Phase 1: Competition & Labeling (The Specificity Check)
Crucial Step: You must prove the band is real by competing it away with the native drug.
-
Preparation: Dilute protein lysate (1 mg/mL) into two tubes:
-
Tube A (Experimental): Lysate + DMSO (Vehicle).
-
Tube B (Control): Lysate + 50x excess unlabeled Tamoxifen (Competitor).
-
-
Incubation: Incubate at RT for 30 mins to allow the competitor to occupy the binding sites.
-
Probe Addition: Add Tamoxifen-Azide (final conc. 1–10 µM) to both tubes.
-
Crosslinking: Irradiate both tubes with UV light (365 nm) for 10–20 minutes on ice.
-
Note: This converts the reversible interaction into a permanent covalent bond [1].
-
Phase 2: The Click Reaction (CuAAC)
This step attaches the Biotin handle to the Tamoxifen-Azide-Protein complex.
-
Reagent Mix: Prepare a master mix of the "Click Cocktail" (add in this order to prevent precipitation):
-
Biotin-Alkyne: 100 µM final.
-
THPTA (Ligand): 100 µM (Stabilizes Copper state).
-
CuSO4: 1 mM.[1]
-
Sodium Ascorbate: 1 mM (Freshly prepared; initiates reaction).
-
-
Reaction: Add cocktail to lysates. Rotate for 1 hour at RT.
-
Precipitation: Add cold Methanol/Chloroform or Acetone to precipitate proteins. This removes unreacted free probe and biotin-alkyne.
-
Resuspension: Air dry pellet and resuspend in 1% SDS/PBS with sonication.
Phase 3: Enrichment & Western Blot
-
Pull-down: Incubate solubilized proteins with Streptavidin-Agarose beads (1-2 hours).
-
Stringent Wash: Wash beads 3x with 1% SDS/PBS, then 3x with PBS.
-
Why? SDS washes away non-covalently bound proteins (sticky background).
-
-
Elution: Boil beads in 2x Laemmli Sample Buffer (containing
-mercaptoethanol) for 10 mins. -
Blotting: Run SDS-PAGE, transfer to nitrocellulose, and probe with Anti-Target Antibody (e.g., Anti-ER
).
Part 5: Data Interpretation & Visualization
A successful validation relies on the "Competition Window."
Figure 2: Interpreting the Competition Assay. Loss of signal in Lane 2 confirms the probe binds the same pocket as the native drug.
-
Specific Target: A band appears in the Probe lane but disappears (or is significantly reduced) in the Competition lane.
-
Non-Specific Binder: Bands appear in both lanes with equal intensity. These are proteins that bind the azide, the biotin, or the bead matrix, not the Tamoxifen pharmacophore.
Part 6: Troubleshooting & Optimization
-
"My protein crashed out during the Click reaction."
-
Cause: Copper concentration too high or insufficient ligand (THPTA).
-
Fix: Increase THPTA:Cu ratio to 5:1. Ensure Sodium Ascorbate is added last.
-
-
"High background in the Western Blot."
-
Cause: Insufficient washing of Streptavidin beads.
-
Fix: The 1% SDS wash is non-negotiable. Non-covalent sticky proteins survive PBS washes but are stripped by SDS.
-
-
"No signal for my target."
-
Cause: The azide tag might interfere with binding, or the target abundance is too low.
-
Fix: Verify probe activity in a cell viability assay first. If the probe kills cancer cells (IC50) similar to native Tamoxifen, it binds the target.
-
References
-
Mesange, F., et al. (1998).[2][3] Identification of microsomal epoxide hydrolase as a binding site for tamoxifen using a photoaffinity probe.[2][3] Biochemical Journal.[2] Link
-
Kambe, T., et al. (2014). Mapping the protein interaction landscape for fully functionalized small-molecule probes in human cells. Journal of the American Chemical Society. Link
-
Speers, A.E., & Cravatt, B.F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[4][5][6][7][8][9][10][11][12] Link
-
Thermo Fisher Scientific. (2009). Click-iT® Protein Reaction Buffer Kit Protocol.[6]Link
-
Burton, N.R., et al. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome.[7][10][13] Organic & Biomolecular Chemistry.[4][7][10] Link
Sources
- 1. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Target Identification and Validation - Part 1, October 18-19, 2022, Boston, MA [discoveryontarget.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of Bioorthogonal Reactions for Tamoxifen Probes: A Technical Guide
Executive Summary
For researchers investigating the pharmacodynamics and off-target profiles of Tamoxifen (TAM), the choice of bioorthogonal chemistry is not merely a matter of reaction speed—it is a battle against steric hindrance. Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), relies on a precise fit within the Estrogen Receptor alpha (ER
This guide objectively compares three primary bioorthogonal strategies—CuAAC , SPAAC , and IEDDA —specifically for Tamoxifen probe development.
The Verdict:
-
For Target Identification (ABPP): CuAAC (Alkyne-tag) is the gold standard due to the minimal steric footprint of the propargyl handle.
-
For Live-Cell Imaging: IEDDA (Tetrazine-TCO) is superior to SPAAC due to faster kinetics (
), provided the Tamoxifen scaffold is modified with a flexible linker to accommodate the bulky trans-cyclooctene (TCO) moiety.
Part 1: The Steric Challenge in Tamoxifen Probe Design
The efficacy of a bioorthogonal probe is defined by two opposing forces: Reaction Kinetics (how fast it clicks) and Binding Affinity (how well it mimics the parent drug).
Tamoxifen binds to the ER
-
The Problem: Attaching a bulky bioorthogonal handle (like DBCO or TCO) directly to the pharmacophore often abolishes binding affinity by clashing with the H12 helix or the narrow binding pocket entrance.
-
The Solution: Structure-Activity Relationship (SAR) studies indicate that the N,N-dimethylamino tail or the ethyl side chain are the most tolerant sites for modification.
Figure 1: Bioorthogonal Selection Decision Matrix
A logic flow for selecting the optimal reaction based on experimental constraints.
Caption: Decision matrix for Tamoxifen probe selection. CuAAC dominates lysate work; IEDDA is preferred for live cells if linkers permit.
Part 2: Reaction Candidate Analysis
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Standard for Proteomics
-
Mechanism: Reaction between a terminal alkyne (on TAM) and an azide (on the reporter) catalyzed by Cu(I).
-
Why it wins for TAM: The propargyl group (alkyne) is tiny (~25 Da). Replacing an
-methyl group on Tamoxifen with a propargyl group ( -propargyl-desmethyl-tamoxifen) retains near-native affinity for ER (IC comparable to 4-OHT). -
Limitations: Copper is cytotoxic.[1][2] This reaction is strictly limited to fixed cells or lysates (Activity-Based Protein Profiling - ABPP).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The "Copper-Free" Compromise [1]
-
Mechanism: Reaction between an azide and a strained cyclooctyne (e.g., DBCO, BCN).
-
Why it fails for TAM: Cyclooctynes are bulky and hydrophobic. Conjugating DBCO directly to Tamoxifen creates a "lipid-like" probe that often exhibits high non-specific binding (background noise) and reduced ER affinity due to steric clash.
-
Best Use: Only viable if the reporter tag (fluorophore) carries the DBCO and the Tamoxifen carries the azide. However, even the azide group is larger and more polarizable than a terminal alkyne.
Inverse Electron Demand Diels-Alder (IEDDA)
-
Mechanism: Reaction between a Tetrazine and a trans-cyclooctene (TCO).
-
Performance: Extremely fast (
up to ).[4] This allows for "pulse-chase" experiments with very short incubation times, minimizing off-target diffusion. -
The Catch: TCO is large. To use IEDDA with Tamoxifen, a PEG linker is usually required to distance the TCO from the binding pocket.
Part 3: Comparative Data Review
The following table synthesizes kinetic data and physicochemical properties relevant to Tamoxifen probe design.
| Feature | CuAAC (Click) | SPAAC (Copper-Free) | IEDDA (Tetrazine) |
| Reaction Handle | Terminal Alkyne ( | Cyclooctyne (DBCO/BCN) | trans-Cyclooctene (TCO) |
| Handle MW (Da) | ~25 (Minimal) | ~200-300 (Bulky) | ~110 (Moderate) |
| Rate Constant ( | |||
| Steric Impact | Low (Best for affinity) | High (Risk of clash) | Medium/High |
| Live Cell? | No (Cu toxicity) | Yes | Yes |
| Background | Low | High (Hydrophobic) | Very Low |
| Primary TAM Use | Target ID / ABPP | Rare | Live Imaging (with linker) |
*Note: CuAAC rate depends on catalyst concentration, not just intrinsic kinetics.
Part 4: Experimental Protocol (ABPP with CuAAC)
This protocol describes the standard workflow for identifying Tamoxifen targets using an Alkyne-Tamoxifen probe.
Workflow Diagram
Caption: Activity-Based Protein Profiling (ABPP) workflow for Tamoxifen target identification.
Detailed Methodology
1. Probe Incubation (Pulse)
-
Treat with Alkyne-Tamoxifen (1–10 µM) for 1–4 hours.
-
Control: Pre-treat a separate set with excess native Tamoxifen (100 µM) to compete for specific binding sites.
2. Lysis
-
Wash cells 3x with cold PBS.
-
Lyse in PBS containing 1% NP-40 and protease inhibitors.
-
Adjust protein concentration to 1 mg/mL.
3. CuAAC Reaction (The "Click")
-
Reagents:
-
Azide-Tag (e.g., Azide-Biotin or Azide-Rhodamine): 100 µM final.
-
CuSO
: 1 mM final. -
THPTA (Ligand): 100 µM final (Premix Cu and THPTA before adding).
-
Sodium Ascorbate: 1 mM final (Add last to initiate).
-
-
Incubation: 1 hour at Room Temperature with gentle rotation.
4. Precipitation & Wash
-
Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted probe.
-
Resuspend pellet in 1% SDS/PBS.
5. Analysis
-
For Visualization: Run on SDS-PAGE and scan for fluorescence (if using Azide-Rhodamine).
-
For ID: Incubate with Streptavidin-Agarose beads, wash stringent (1% SDS, 6M Urea), tryptic digest, and analyze via LC-MS/MS.
Part 5: Critical Analysis & Recommendations
When to use what?
-
Use CuAAC (Alkyne-TAM) when:
-
You are performing proteomics or target validation .[7]
-
You need to maintain the highest possible binding affinity to the ER.
-
You are working with cell lysates.[8]
-
Reasoning: The alkyne is the only handle small enough to fit deep into the hydrophobic pocket of ER
without significantly perturbing the complex stability [1].
-
-
Use IEDDA (TCO-TAM) when:
-
You require live-cell imaging of Tamoxifen distribution.
-
You can tolerate a linker (e.g., PEG3) between the drug and the TCO handle.
-
Reasoning: IEDDA offers the fastest kinetics, allowing for real-time tracking. However, you must validate that the linker-modified probe still binds ER (usually via a competitive binding assay against estradiol) [2].
-
-
Avoid SPAAC when:
-
You are studying intracellular distribution of small drugs.
-
Reasoning: The hydrophobicity of DBCO/BCN often drives accumulation in lipid droplets, leading to false positives in "metabolic" profiling of Tamoxifen resistance [3].
-
References
-
Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Source: University of California, Berkeley. URL:[Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. Source: Royal Society of Chemistry (Org. Biomol. Chem.). URL:[Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Source: American Chemical Society (Chemical Reviews). URL:[Link]
-
Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry. Source: National Institutes of Health (PMC). URL:[Link]
-
Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements. Source: PubMed (Mol Cell Endocrinol). URL:[Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 8. Identification of a Putative Protein Profile Associated with Tamoxifen Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Mass Spectrometry Validation of Tamoxifen Azide Target Identity
Executive Summary: The Challenge of the Tamoxifen Interactome
Tamoxifen is a cornerstone therapy for ER+ breast cancer, yet its pharmacological footprint extends far beyond the Estrogen Receptor (ER).[1][2] "Off-target" interactions with proteins like Microsomal Epoxide Hydrolase (mEH), PGRMC1, and various kinases drive both its secondary therapeutic effects and mechanisms of resistance.
Traditional target validation methods (e.g., Co-IP, Western Blot) often fail to capture low-affinity or transient interactions. This guide focuses on Photoaffinity Labeling (PAL) coupled with Mass Spectrometry (Click-MS) —using "Tamoxifen Azide" probes—as the superior method for deconvolution. We compare this approach against industry alternatives like Thermal Proteome Profiling (TPP) and Biotin-Pull-downs to provide a data-driven roadmap for drug development professionals.
Comparative Analysis: PAL-MS vs. Alternatives
The following table contrasts the Tamoxifen Azide (PAL-MS) workflow with the two most common alternatives: Biotinylated Affinity Purification and Thermal Proteome Profiling (TPP).
Table 1: Methodological Comparison for Drug Target Deconvolution
| Feature | Tamoxifen Azide (PAL-MS) | Biotin-Tamoxifen Pull-down | Thermal Proteome Profiling (TPP) |
| Principle | Covalent crosslinking (UV) + Click Chemistry enrichment. | Non-covalent affinity purification using a bulky tag. | Thermodynamic stability shift (melting curve) upon drug binding. |
| Interaction Type | Captures transient, weak, and stable interactions. | Captures only stable, high-affinity complexes. | Detects stability shifts (indirect binding evidence). |
| Steric Hindrance | Low: Azide/Alkyne handles are minute (<50 Da). | High: Biotin-PEG tags (~500+ Da) often disrupt binding pockets. | None: Uses unmodified native drug. |
| Cellular Context | Live Cell Compatible: Small probes cross cell membranes easily. | Poor: Biotin is often cell-impermeable; requires lysis first. | Excellent: Performed in live cells or intact tissues. |
| False Positives | Low (with competition controls and "light/heavy" SILAC). | High (sticky proteins bind the matrix/beads). | Low, but false negatives are common (non-stabilizing binders). |
| Sensitivity | High: Enrichment concentrates low-abundance targets. | Medium: Limited by wash stringency (weak binders wash off). | Medium: Requires high proteome coverage to see shifts. |
Verdict: While TPP is powerful for label-free analysis, Tamoxifen Azide PAL-MS is the gold standard for mapping the complete interactome, particularly for identifying low-affinity off-targets (e.g., AEBS subunits) that are lost in traditional pull-downs.
Technical Deep Dive: The Tamoxifen Azide Workflow
This section details the "Click-MS" methodology. The logic relies on a Two-Step Enrichment strategy:
-
Covalent Capture: UV irradiation freezes the drug-protein interaction in live cells.
-
Bioorthogonal Enrichment: A "Click" reaction (CuAAC) attaches a biotin tag post-lysis, allowing for stringent washing without losing the target.
Mechanistic Workflow Diagram
Caption: Figure 1. The Step-by-Step "Click-MS" workflow for validating Tamoxifen targets. The process ensures covalent capture of transient interactions before cell lysis.
Validated Experimental Protocol
Objective: Identify specific protein targets of Tamoxifen in MCF-7 breast cancer cells using a Tamoxifen-Azide photoaffinity probe.
Phase 1: Probe Incubation & Crosslinking
-
Rationale: We use live cells to maintain native protein conformations and compartmentalization.
-
Seed Cells: Plate MCF-7 cells to 80-90% confluence.
-
Competition Control (Critical):
-
Sample A (Probe): Treat with 10 µM Tamoxifen-Azide.
-
Sample B (Competition): Treat with 10 µM Tamoxifen-Azide + 100 µM Unmodified Tamoxifen (10x excess).
-
Causality: Targets that disappear in Sample B are specific binders.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
UV Crosslinking: Wash cells 1x with cold PBS. Irradiate on ice with UV light (365 nm) for 10 minutes.
-
Note: Ice prevents thermal degradation; 365 nm activates the benzophenone/diazirine/azide photophore without damaging DNA significantly.
-
Phase 2: Lysis & Click Chemistry
-
Rationale: Denaturing lysis ensures we solubilize all proteins; the covalent bond survives this.
-
Lysis: Lyse cells in 1% SDS buffer (with protease inhibitors). Sonicate to shear DNA.
-
Protein Normalization: Adjust all samples to 2 mg/mL protein concentration.
-
Click Reaction Cocktail: Add the following reagents sequentially:
-
100 µM Biotin-Alkyne (Reporter).
-
1 mM TCEP (Reducing agent).
-
100 µM TBTA (Ligand).
-
1 mM CuSO4 (Catalyst).
-
-
Reaction: Rotate for 1 hour at Room Temperature.
-
Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted Biotin-Alkyne (crucial to prevent high background).
Phase 3: Enrichment & MS Prep
-
Resuspension: Redissolve pellet in 0.2% SDS PBS.
-
Affinity Purification: Incubate with NeutrAvidin/Streptavidin magnetic beads for 2 hours.
-
Stringent Washing: Wash beads with:
-
1% SDS (removes non-covalent sticky proteins).
-
4M Urea (unfolds non-crosslinked contaminants).
-
-
On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.
-
LC-MS/MS: Analyze peptides on a high-resolution Orbitrap instrument.
Data Interpretation & Signaling Pathway[3][4]
Successful validation requires distinguishing "specific" hits from the background.
-
Specific Targets: High intensity in Probe sample, significantly reduced intensity in Competition sample (Ratio > 4).
-
Known Targets: ERα (ESR1), mEH (EPHX1).
-
Emerging Off-Targets: PGRMC1, Sigma Receptors.
Tamoxifen Signaling & Off-Target Network
Caption: Figure 2. The Tamoxifen Interactome.[3][4] PAL-MS has been instrumental in validating non-ER targets like mEH and PGRMC1, which contribute to cholesterol metabolism and drug resistance mechanisms.
References
-
Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone. Source: Bioconjugate Chemistry (PubMed) URL:[5][Link]
-
Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements. Source: Journal of Proteome Research (NIH/PMC) URL:[6][Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Source: Journal of Proteome Research URL:[Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source: STAR Protocols (Cell Press) URL:[Link]
-
PGRMC1: a new biomarker for the estrogen receptor in breast cancer. Source: Breast Cancer Research (NIH/PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of two tamoxifen target proteins by photolabeling with 4-(2-morpholinoethoxy)benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Putative Protein Profile Associated with Tamoxifen Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Retrosynthesis Analysis
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